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  • Product: 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid
  • CAS: 1491840-68-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a detailed exploration of the cyanohydrin-based synthetic route, commencing from the readily accessible starting material, 4-methylcycloheptanone. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and critical process parameters. The synthesis of the requisite 4-methylcycloheptanone via a Tiffeneau-Demjanov ring expansion is also discussed to ensure a comprehensive understanding of the entire synthetic sequence. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Substituted Cycloheptane Scaffolds

Cycloheptane rings and their derivatives are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals. The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling precise interactions with biological targets. Specifically, α-hydroxy carboxylic acid functionalities appended to cyclic scaffolds are of significant interest due to their potential to act as key pharmacophores, participating in hydrogen bonding and other crucial intermolecular interactions within enzyme active sites or receptor binding pockets. The target molecule, 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, combines these features, making it a promising intermediate for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid points towards a cyanohydrin intermediate. The disconnection of the carboxylic acid and hydroxyl groups at the C1 position reveals the precursor, 1-hydroxy-4-methylcycloheptane-1-carbonitrile. This cyanohydrin can, in turn, be synthesized from the corresponding ketone, 4-methylcycloheptanone, through the nucleophilic addition of a cyanide anion.

Furthermore, to provide a complete synthetic pathway, the synthesis of 4-methylcycloheptanone is considered. A reliable method for the preparation of this seven-membered ring ketone is the Tiffeneau-Demjanov ring expansion of the readily available 4-methylcyclohexanone. This multi-step approach, starting from a common six-membered ring precursor, offers a practical and scalable route to the target molecule.

G Target 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid Cyanohydrin 1-Hydroxy-4-methylcycloheptane-1-carbonitrile Target->Cyanohydrin Hydrolysis Ketone 4-Methylcycloheptanone Cyanohydrin->Ketone Cyanohydrin Formation Aminoalcohol 1-(Aminomethyl)-4-methylcyclohexanol Ketone->Aminoalcohol Tiffeneau-Demjanov Ring Expansion Cyclohexanone_Cyanohydrin 1-Cyano-4-methylcyclohexanol Aminoalcohol->Cyclohexanone_Cyanohydrin Nitrile Reduction Starting_Material 4-Methylcyclohexanone Cyclohexanone_Cyanohydrin->Starting_Material Cyanohydrin Formation

Figure 1: Retrosynthetic analysis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.

Synthesis of the Key Intermediate: 4-Methylcycloheptanone

The synthesis of the seven-membered ring ketone, 4-methylcycloheptanone, is a critical first phase of the overall synthetic strategy. The Tiffeneau-Demjanov ring expansion provides an effective method for this transformation, starting from the commercially available 4-methylcyclohexanone.[1]

Step 1: Cyanohydrin Formation from 4-Methylcyclohexanone

The initial step involves the formation of 1-cyano-4-methylcyclohexanol from 4-methylcyclohexanone. This reaction is a nucleophilic addition of a cyanide ion to the carbonyl carbon.[2] The use of potassium cyanide in the presence of a proton source, such as ammonium chloride, facilitates the in-situ generation of hydrogen cyanide, which then reacts with the ketone.[1]

Step 2: Reduction of the Nitrile to a Primary Amine

The nitrile group of the cyanohydrin is then reduced to a primary amine, yielding 1-(aminomethyl)-4-methylcyclohexanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[1] The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Step 3: Tiffeneau-Demjanov Ring Expansion

The final step in the synthesis of 4-methylcycloheptanone is the Tiffeneau-Demjanov ring expansion of 1-(aminomethyl)-4-methylcyclohexanol. This reaction is initiated by the treatment of the amino alcohol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid. The diazotization of the primary amine leads to an unstable diazonium salt, which, upon loss of nitrogen gas, triggers a concerted rearrangement and ring expansion to form the cycloheptanone.[1]

G cluster_0 Synthesis of 4-Methylcycloheptanone 4-Methylcyclohexanone 4-Methylcyclohexanone 1-Cyano-4-methylcyclohexanol 1-Cyano-4-methylcyclohexanol 4-Methylcyclohexanone->1-Cyano-4-methylcyclohexanol + KCN/NH4Cl 1-(Aminomethyl)-4-methylcyclohexanol 1-(Aminomethyl)-4-methylcyclohexanol 1-Cyano-4-methylcyclohexanol->1-(Aminomethyl)-4-methylcyclohexanol Reduction (e.g., LiAlH4) 4-Methylcycloheptanone 4-Methylcycloheptanone 1-(Aminomethyl)-4-methylcyclohexanol->4-Methylcycloheptanone + HNO2 (Tiffeneau-Demjanov)

Figure 2: Synthetic workflow for the preparation of 4-methylcycloheptanone.

Synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

With the key intermediate, 4-methylcycloheptanone, in hand, the synthesis of the target α-hydroxy acid can proceed via a two-step sequence involving cyanohydrin formation and subsequent hydrolysis.

Step 1: Formation of 1-Hydroxy-4-methylcycloheptane-1-carbonitrile

The formation of the cyanohydrin from 4-methylcycloheptanone is achieved through the nucleophilic addition of a cyanide anion to the carbonyl group.[3][4] This reaction can be carried out using various cyanide sources, such as hydrogen cyanide (HCN) generated in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid.[2][3] The reaction equilibrium generally favors the formation of the cyanohydrin, especially with unhindered ketones.[3]

Step 2: Hydrolysis of the Cyanohydrin to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the nitrile functionality of 1-hydroxy-4-methylcycloheptane-1-carbonitrile to the corresponding carboxylic acid.[4][5] This transformation is typically achieved under acidic conditions, for example, by heating the cyanohydrin in the presence of a strong acid such as sulfuric acid or hydrochloric acid.[5][6] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis to yield the carboxylic acid and ammonium salt as a byproduct.

G cluster_1 Synthesis of the Target Molecule 4-Methylcycloheptanone 4-Methylcycloheptanone 1-Hydroxy-4-methylcycloheptane-1-carbonitrile 1-Hydroxy-4-methylcycloheptane-1-carbonitrile 4-Methylcycloheptanone->1-Hydroxy-4-methylcycloheptane-1-carbonitrile + NaCN/H+ 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid 1-Hydroxy-4-methylcycloheptane-1-carbonitrile->1-Hydroxy-4-methylcycloheptane-1-carboxylic acid Acid-catalyzed Hydrolysis (H3O+)

Figure 3: Final steps in the synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials.

Protocol for the Synthesis of 4-Methylcycloheptanone

Step A: 1-Cyano-4-methylcyclohexanol

  • In a well-ventilated fume hood, dissolve 4-methylcyclohexanone (1.0 eq) in methanol.

  • To this solution, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).[1]

  • Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step B: 1-(Aminomethyl)-4-methylcyclohexanol

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and slowly add a solution of 1-cyano-4-methylcyclohexanol (1.0 eq) in anhydrous diethyl ether.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[1]

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude amino alcohol.

Step C: 4-Methylcycloheptanone

  • Dissolve 1-(aminomethyl)-4-methylcyclohexanol (1.0 eq) in an aqueous solution of acetic acid.

  • Cool the solution in an ice bath and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature overnight.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude 4-methylcycloheptanone by distillation under reduced pressure.

Protocol for the Synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Step A: 1-Hydroxy-4-methylcycloheptane-1-carbonitrile

  • In a flask equipped with a stirrer, dissolve 4-methylcycloheptanone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Slowly add the sodium cyanide solution to the stirred ketone solution.

  • After the addition of the cyanide solution, slowly add a solution of a weak acid (e.g., acetic acid) dropwise to maintain a slightly acidic to neutral pH.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step B: 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

  • To the crude 1-hydroxy-4-methylcycloheptane-1-carbonitrile, add a solution of concentrated sulfuric acid in water (e.g., 50% v/v).

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes the expected reagents and their molar equivalents for the key transformations. Actual yields will vary depending on the reaction scale and optimization of conditions.

Reaction StepStarting MaterialReagentsMolar Ratio (Reagent:SM)Expected Yield
Synthesis of 4-Methylcycloheptanone
Cyanohydrin Formation4-MethylcyclohexanoneKCN, NH₄Cl1.2 : 1High
Nitrile Reduction1-Cyano-4-methylcyclohexanolLiAlH₄1.5 : 1Good to High
Ring Expansion1-(Aminomethyl)-4-methylcyclohexanolNaNO₂, Acetic Acid1.1 : 1Moderate to Good
Synthesis of Target Molecule
Cyanohydrin Formation4-MethylcycloheptanoneNaCN, Acetic Acid1.2 : 1High
Cyanohydrin Hydrolysis1-Hydroxy-4-methylcycloheptane-1-carbonitrileH₂SO₄ (conc.)Catalytic/SolventGood to High

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid. The described methodology, centered around the formation and subsequent hydrolysis of a cyanohydrin intermediate, is well-established and relies on readily available starting materials and reagents. By providing a detailed, step-by-step protocol, along with the underlying chemical principles, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel cycloalkane-based compounds for applications in drug discovery and development. The successful synthesis of this target molecule opens avenues for the exploration of its potential as a versatile building block in the creation of more complex and biologically active molecules.

References

  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes.
  • Preparation of Optically Active α-Hydroxy Acid Derivatives by Microbial Hydrolysis of Cyanohydrins and Its Application to the S.
  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE.
  • Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide - Benchchem.
  • Cyanohydrin - Wikipedia.
  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF - ResearchGate.
  • How would you synthesize the cyanohydrin shown? | Study Prep in Pearson+.
  • Cyanohydrin Formation and Reactions - YouTube.
  • 4-Methylcycloheptanone | C8H14O | CID 227397 - PubChem - NIH.

Sources

Exploratory

Advanced Chemical Profiling and Synthetic Methodologies of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Executive Summary 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS: 1491840-68-6) is a specialized, conformationally dynamic α -hydroxy acid utilized primarily as a building block in advanced organic synthesis and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS: 1491840-68-6) is a specialized, conformationally dynamic α -hydroxy acid utilized primarily as a building block in advanced organic synthesis and medicinal chemistry[1]. Unlike its rigid cyclohexane counterparts, the seven-membered cycloheptane ring offers unique pseudorotation properties, allowing the molecule to sample a broader chemical space. This in-depth technical guide outlines the physicochemical profiling, mechanistic synthesis, and self-validating experimental protocols required to handle and synthesize this compound effectively.

Structural & Physicochemical Profiling

The structural uniqueness of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid lies in its 1,4-substitution pattern on a seven-membered ring. The cycloheptane ring is highly flexible, predominantly existing in twist-chair conformations to minimize transannular steric strain. The presence of both a hydroxyl group and a carboxylic acid at the C1 position creates a highly polar, hydrogen-bond-donating/accepting headgroup, while the C4 methyl group provides a lipophilic anchor.

Quantitative Data Summary
PropertyValueReference
Chemical Name 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid[1]
CAS Registry Number 1491840-68-6[1],[2]
Molecular Formula C9H16O3[1],[3]
Molecular Weight 172.22 g/mol [3]
Standard Commercial Purity ≥95% (NMR/HPLC validated)[3]
Precursor Ketone 4-Methylcycloheptanone (CAS: 5452-36-8)[4]

Causality in Structural Design: The spatial relationship between the C1 α -hydroxy acid and the C4 methyl group introduces diastereomerism (cis/trans isomers). When incorporated into peptidomimetics, this structural motif acts as a constrained bioisostere for aliphatic amino acids, forcing the peptide backbone into specific secondary structures (such as β -turns) that enhance proteolytic stability and target binding affinity.

Mechanistic Synthetic Pathways

Direct carbonylation of cyclic systems (such as via Koch-Haaf carbonylation) often leads to unwanted skeletal rearrangements, including ring contractions or expansions, due to the formation of transient carbocations[5]. To avoid this, the synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is most reliably achieved via a cyanohydrin intermediate pathway starting from 4-methylcycloheptanone[4].

This two-step process traps the thermodynamic product efficiently:

  • Nucleophilic Addition: The ketone is reacted with sodium bisulfite to form a water-soluble adduct, followed by the addition of a cyanide source (e.g., NaCN or KCN) to yield the cyanohydrin.

  • Acidic Hydrolysis: The nitrile group of the cyanohydrin is subjected to harsh acidic hydrolysis (refluxing concentrated HCl) to convert it into the corresponding carboxylic acid.

Synthesis SM 4-Methylcycloheptanone CAS: 5452-36-8 Reagent1 NaCN / NaHSO3 H2O, 0-5°C SM->Reagent1 Int Cyanohydrin Intermediate (Unstable) Reagent1->Int Nucleophilic Addition Reagent2 Conc. HCl Reflux, 12h Int->Reagent2 Product 1-Hydroxy-4-methylcycloheptane- 1-carboxylic acid Reagent2->Product Acidic Hydrolysis

Cyanohydrin synthesis route for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocol integrates self-validating checkpoints. The causality behind the temperature control and reagent addition order is critical to prevent the reversion of the cyanohydrin back to the starting ketone.

Step 1: Cyanohydrin Formation
  • Preparation: Dissolve 4-methylcycloheptanone (1.0 eq)[4] in a saturated aqueous solution of sodium bisulfite (1.2 eq) at room temperature. Stir vigorously for 2 hours to ensure complete formation of the bisulfite adduct. Causality: The bisulfite adduct increases the electrophilicity of the carbonyl carbon and enhances aqueous solubility.

  • Cyanide Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add an aqueous solution of sodium cyanide (1.5 eq) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of side products.

  • Extraction: After stirring for 4 hours at room temperature, extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Acidic Hydrolysis
  • Hydrolysis: Dissolve the crude cyanohydrin in concentrated hydrochloric acid (10 volumes). Heat the mixture to reflux (approx. 100 °C) for 12–16 hours. Causality: The sterically hindered nature of the tertiary carbon requires harsh, prolonged thermal conditions to fully hydrolyze the nitrile to the carboxylic acid.

  • Isolation: Cool the mixture to room temperature and dilute with ice water. Extract the acidic aqueous phase with ethyl acetate (3x).

  • Purification: Extract the combined organic layers with saturated aqueous NaHCO3​ . The target α -hydroxy acid will partition into the aqueous layer as the sodium salt, leaving unreacted organic impurities behind. Acidify the aqueous layer to pH 2 using 1M HCl and re-extract with ethyl acetate. Dry and concentrate to afford the pure 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid[1].

Step 3: Analytical Validation
  • HPLC: Run on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA) to confirm a purity of ≥95%[3].

  • 1H NMR ( CDCl3​ ): Look for the disappearance of the ketone/nitrile signals and the appearance of the broad carboxylic acid OH peak (~10-12 ppm) and the distinct C4 methyl doublet (~0.9 ppm).

Safety, Handling, and GHS Classification

While specific toxicological data for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is limited, it is structurally analogous to 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS: 41248-15-1)[6]. Based on this structural similarity, the following GHS hazard classifications must be assumed and mitigated during laboratory handling[6]:

  • H315: Causes skin irritation. (Wear nitrile gloves and lab coat).

  • H319: Causes serious eye irritation. (Use chemical safety goggles).

  • H335: May cause respiratory irritation. (Handle exclusively within a certified fume hood).

References

  • 1491840-68-6|1-Hydroxy-4-methylcycloheptane-1-carboxylic acid|BLD Pharm. BLD Pharm.
  • CAS:1491840-68-6, 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid. Bidepharm.
  • 4-Methylcycloheptanone | C8H14O | CID 227397 - PubChem - NIH.
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses.
  • 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | CID 18949698 - PubChem.

Sources

Foundational

Spectroscopic Data for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound, 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid. In the absence of published experime...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound, 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid. In the absence of published experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed theoretical framework for the structural elucidation of this molecule. This guide offers predictive spectral values, discusses the underlying chemical principles, and provides robust, field-proven experimental protocols for data acquisition. The methodologies are designed to be self-validating, ensuring that researchers can confidently identify and characterize this compound upon synthesis.

Introduction and Molecular Structure

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is an alicyclic α-hydroxy carboxylic acid. Its structure, featuring a seven-membered cycloheptane ring, a tertiary alcohol, and a carboxylic acid functional group, presents interesting possibilities for stereoisomerism and conformational complexity. These structural nuances are critical for understanding its biological activity and are expected to be reflected in its spectroscopic signatures.

The molecule possesses two stereocenters at the C1 and C4 positions, leading to the potential for four diastereomers (cis/trans isomers with their respective enantiomers). The flexible nature of the cycloheptane ring, which exists in various twist-chair and twist-boat conformations, will result in complex NMR spectra due to the large number of chemically similar but magnetically non-equivalent protons and carbons. This guide will primarily focus on the general spectral features common to all stereoisomers, while also noting where significant differences might arise.

Molecular Structure:

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, the IR spectrum will be dominated by the characteristic vibrations of the hydroxyl and carboxyl groups.

2.1. Predicted IR Absorption Bands

The key to identifying this compound via IR spectroscopy lies in recognizing the combination of a very broad O-H stretch from the carboxylic acid dimer, a sharper O-H stretch from the tertiary alcohol, and a strong C=O stretch.[1][2][3]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Notes
3670 - 3660O-H Stretch (free)Tertiary AlcoholSharp, Weak to MediumThe stretching vibration frequency for a tertiary alcohol is typically in this range.[4] This may be observed in dilute solution.
3300 - 2500O-H Stretch (H-bonded)Carboxylic AcidVery Broad, StrongThis is a hallmark of a carboxylic acid, often appearing as a "hairy beard" that can overlap with C-H stretches.[3]
2960 - 2850C-H StretchCycloheptane Ring & Methyl GroupStrongTypical for sp³ C-H bonds. The methylene (CH₂) scissoring bands for cycloalkanes are expected around 1450 cm⁻¹.
1730 - 1700C=O StretchCarboxylic AcidVery Strong, SharpThe carbonyl stretch is one of the most intense bands in the spectrum. Its position is characteristic of a saturated carboxylic acid.[5]
1320 - 1210C-O StretchCarboxylic Acid / Tertiary AlcoholMedium to StrongThis region will contain coupled vibrations from both the C-O bond of the acid and the alcohol.
1440 - 1395 & 950 - 910O-H BendCarboxylic AcidMediumThese bands can sometimes be difficult to distinguish from C-H bending bands in the same region.
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol describes a standard method for obtaining a high-quality IR spectrum for a solid or viscous liquid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample or a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean_ATR Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_ATR->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Data Collect Spectrum (16-32 scans) Apply_Pressure->Collect_Data Process_Spectrum Ratio Against Background Collect_Data->Process_Spectrum Analyze Analyze Peaks Process_Spectrum->Analyze Clean_Stage Clean ATR Stage Analyze->Clean_Stage

Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the conformational flexibility and stereochemistry of the cycloheptane ring, the NMR spectra are expected to be complex, with significant signal overlap, particularly in the ¹H NMR spectrum.

3.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will feature several broad, overlapping multiplets for the cycloheptane ring protons. The chemical shifts are influenced by proximity to the electron-withdrawing hydroxyl and carboxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
COOH10.0 - 12.0Broad Singlet (s)1HThis proton is acidic and readily exchanges with D₂O, causing its signal to disappear. Its chemical shift is highly dependent on concentration and solvent.
OH2.0 - 5.0Broad Singlet (s)1HAlso an exchangeable proton. Its position can vary significantly.
CH₂ (C2 & C7)1.8 - 2.2Multiplet (m)4HThese protons are diastereotopic and adjacent to the C1 quaternary center. They are expected to be deshielded and will show complex splitting.
CH (C4)1.5 - 1.9Multiplet (m)1HThis methine proton's signal will be complex due to coupling with adjacent CH₂ groups and the methyl group.
CH₂ (C3, C5, C6)1.2 - 1.7Multiplet (m)6HThese ring protons are in a complex environment and will likely appear as a broad, overlapping multiplet. Protons on C3 and C5 will be deshielded relative to C6.
CH₃0.9 - 1.1Doublet (d)3HCoupled to the C4 proton, resulting in a doublet. The exact chemical shift will depend on the cis/trans stereochemistry.

Note: The chemical shifts for cycloalkanes are generally around 1.4-1.5 ppm.[6] The values presented here are adjusted for the effects of the substituents.

3.2. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, we expect to see 9 distinct signals, assuming no accidental overlap.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxyl)175 - 185The carboxyl carbon is the most downfield signal.[7]
C1 (Quaternary)70 - 85This quaternary carbon is attached to two oxygen atoms, shifting it significantly downfield.
C4 (Methine)30 - 40The methine carbon bearing the methyl group.
C2, C7, C3, C5, C6 (Methylene)25 - 45These five methylene carbons of the ring will have distinct but potentially close chemical shifts, influenced by their position relative to the substituents. Cycloheptane itself has a chemical shift of ~28.6 ppm.
CH₃ (Methyl)20 - 25The methyl carbon signal, typically found in the upfield region.
3.3. Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 45° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the sample, shake, and re-acquire the spectrum to identify the -OH and -COOH protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment due to the low natural abundance of ¹³C.

    • Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay.

    • Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

4.1. Predicted Mass Spectral Data
  • Molecular Formula: C₉H₁₆O₃

  • Monoisotopic Mass: 172.1099 u

m/z (Negative Ion Mode) Ion Notes
171.1027[M-H]⁻The deprotonated molecular ion, expected to be the base peak.
127.1128[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate.
45.0033[HCOO]⁻ or [C(O)OH]⁻A diagnostic fragment for α-hydroxy carboxylic acids is the hydroxycarbonyl anion.
m/z (Positive Ion Mode) Ion Notes
173.1172[M+H]⁺The protonated molecular ion.
195.0991[M+Na]⁺Formation of a sodium adduct is very common in ESI.
155.1067[M+H-H₂O]⁺Loss of water from the tertiary alcohol. This is a very common fragmentation pathway for alcohols.[8]
127.1128[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide from the dehydrated ion.

Note: The fragmentation of cyclic alkanes can be complex, often involving the loss of ethylene (28 u) or an ethyl radical (29 u) after ring opening.[9]

4.2. Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation in positive ion mode. This step purifies the sample before it enters the mass spectrometer.

  • MS Detection (ESI Source):

    • The eluent from the LC is directed into the ESI source.

    • Set the instrument to acquire data in both positive and negative ion modes in separate runs or using polarity switching.

    • Typical ESI parameters: capillary voltage 3-4 kV, nebulizer gas pressure 30-50 psi, drying gas flow 8-12 L/min, drying gas temperature 300-350 °C.

  • Data Acquisition:

    • Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion (m/z 171.1 in negative mode or 173.1 in positive mode) to induce fragmentation and confirm the predicted fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Dissolve Dissolve Sample (1-10 µg/mL) Inject Inject on C18 Column Dissolve->Inject Elute Gradient Elution (H₂O/ACN + 0.1% FA) Inject->Elute Ionize Electrospray Ionization (ESI) Elute->Ionize Full_Scan Full Scan MS (Find Molecular Ion) Ionize->Full_Scan MSMS Tandem MS (MS/MS) (Fragment Molecular Ion) Full_Scan->MSMS Analyze_MS Correlate m/z with Predicted Ions MSMS->Analyze_MS Analyze_MSMS Confirm Structure via Fragmentation Pattern Analyze_MS->Analyze_MSMS

Caption: General workflow for LC-MS structural analysis.
Integrated Spectroscopic Analysis for Structural Confirmation

The ultimate confirmation of the structure of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid relies on the synergistic interpretation of all three spectroscopic techniques. This integrated approach forms a self-validating system for any newly synthesized batch.

  • Initial Confirmation (MS): The mass spectrum must show the correct molecular ion (e.g., [M-H]⁻ at m/z 171.1027), confirming the elemental composition.

  • Functional Group Verification (IR): The IR spectrum must display the characteristic broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1715 cm⁻¹), confirming the presence of a carboxylic acid.

  • Framework Elucidation (NMR):

    • The ¹³C NMR must show the correct number of carbon signals (~9), including the downfield carboxyl carbon (>175 ppm) and the quaternary C-O carbon (70-85 ppm).

    • The ¹H NMR must be consistent with the proposed structure, showing signals for the exchangeable protons, the cycloheptane ring protons in their expected regions, and the characteristic upfield doublet for the methyl group.

    • Advanced 2D NMR experiments (such as COSY and HSQC) can be used to map out the proton-proton and proton-carbon correlations, definitively assembling the cycloheptane ring structure and confirming the positions of the substituents.

By following this logical progression, a researcher can move from a simple molecular weight confirmation to a complete and unambiguous structural assignment with a high degree of confidence.

References
  • Guo, M., Pan, Y., Zhang, R., Cao, Y., Chen, J., & Pan, Y. (2014). The Specific Cleavage of Lactone Linkage to Open-Loop in Cyclic Lipopeptide during Negative ESI Tandem Mass Spectrometry: The Hydrogen Bond Interaction Effect of 4-Ethyl Guaiacol. PLoS ONE, 9(8), e104835. [Link]

  • Li, X., et al. (2022). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Reference. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • McLaughlin, J. C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

Exploratory

Biological Activity of 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid Derivatives: A Technical Guide to Conformationally Restricted Scaffolds

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics often relies on the optimization of conformationally restricted scaffolds. Derivatives of 1-hydroxy-4-methylcycloheptane-1-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics often relies on the optimization of conformationally restricted scaffolds. Derivatives of 1-hydroxy-4-methylcycloheptane-1-carboxylic acid represent a highly versatile class of alicyclic building blocks. Characterized by their lipophilic 7-membered ring and a bidentate α-hydroxy acid pharmacophore, these derivatives have demonstrated significant biological activity in two primary domains: neuropharmacology (specifically as anticonvulsants) and enzyme inhibition (targeting metalloenzymes such as arginases).

This whitepaper synthesizes the mechanistic rationale behind this scaffold, details the self-validating in vivo protocols used to evaluate its primary biological activity, and provides a comparative quantitative analysis of its pharmacological profile.

Mechanistic Rationale & Scaffold Properties

The utility of 1-hydroxy-4-methylcycloheptane-1-carboxylic acid derivatives stems from three distinct structural features, each engineered to solve specific pharmacokinetic and pharmacodynamic challenges:

  • Enhanced Lipophilicity (The 4-Methyl Substitution): The addition of a methyl group at the 4-position of the cycloheptane ring breaks molecular symmetry and increases the partition coefficient (LogP). For central nervous system (CNS) targets, this lipophilic enhancement is a deliberate design choice that drives Blood-Brain Barrier (BBB) penetration, a prerequisite for anticonvulsant efficacy.

  • Conformational Restriction (The Cycloheptane Core): While more flexible than cyclohexane, the 7-membered ring restricts the spatial degrees of freedom of the attached functional groups. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to target proteins (e.g., voltage-gated sodium channels or enzyme active sites).

  • Bidentate Pharmacophore (1-Hydroxy-1-Carboxylic Acid): The geminal placement of a hydroxyl and a carboxylic acid group creates a powerful motif for hydrogen bonding and metal chelation. This is particularly critical when targeting metalloenzymes containing Zn²⁺ or Mn²⁺ ions in their catalytic centers[1].

Pharmacophore cluster_0 Derivative Scaffold N1 4-Methyl Group (Hydrophobic Binding) Target Target Protein (e.g., Nav1.2 or Arginase) N1->Target van der Waals N2 Cycloheptane Ring (Conformational Restriction) N2->Target Shape Complementarity N3 1-Hydroxy-1-Carboxylic Acid (H-Bonding / Metal Chelation) N3->Target Electrostatic / Bidentate

Mechanistic interaction model of 1-hydroxy-4-methylcycloheptane-1-carboxylic acid derivatives.

Primary Biological Activity: Anticonvulsant Therapeutics

The foundational biological activity of 1-hydroxycycloheptane-1-carboxylic acid and its substituted derivatives lies in their potent anticonvulsant properties[2]. Preclinical evaluations have demonstrated that these alicyclic compounds are highly effective at protecting against generalized tonic-clonic seizures[3].

The mechanism of action is primarily attributed to the inhibition of voltage-activated sodium channels (such as Nav1.2) or the modulation of GABAergic pathways[4]. The lipophilic cycloheptane core allows the molecule to partition into the neuronal membrane, while the polar head group interacts with the channel's pore residues.

In Vivo Maximal Electroshock Seizure (MES) Protocol

To validate the anticonvulsant efficacy of these derivatives, researchers utilize the Maximal Electroshock Seizure (MES) test. Governed by the parameters set by the NIH Anticonvulsant Drug Development (ADD) Program, this protocol is a self-validating system designed to measure a compound's ability to prevent seizure spread when neuronal circuits are maximally active[5],[6].

Step 1: Preparation and Dosing

  • Action: Administer the test derivative (dissolved in 0.5% methylcellulose) via intraperitoneal (i.p.) injection to male CF-1 or C57BL/6 mice[5],[7]. Simultaneously, dose a negative vehicle control group and a positive control group (e.g., Phenytoin at 30 mg/kg)[8].

  • Causality: The vehicle control establishes the baseline seizure threshold. The positive control validates the assay's sensitivity to established sodium channel blockers, ensuring the system is functioning correctly before evaluating the novel derivative.

Step 2: Pre-Test Observation & Toxicity Screening

  • Action: Observe the animals for 30 to 60 minutes post-administration to reach the Time of Peak Effect (TPE)[5]. Conduct a rapid rotarod test to assess for motor impairment[7].

  • Causality: Testing at the TPE ensures maximum drug bioavailability at the CNS target. Early neurotoxicity screening is critical; if a compound causes severe sedation or motor deficits, the lack of a seizure response may be a false positive due to muscle relaxation rather than true neurological protection.

Step 3: Corneal Electrode Placement

  • Action: Apply one drop of 0.5% tetracaine hydrochloride and 0.9% saline to the corneas of the mice prior to attaching the electrodes[5],[6].

  • Causality: Tetracaine provides local anesthesia to ensure ethical compliance and eliminate pain-induced stress variables. The 0.9% saline drastically improves electrical conductivity, ensuring the precise, uniform delivery of the current across the transcorneal axis[5].

Step 4: Electroshock Induction

  • Action: Deliver an alternating current of 50 mA at 60 Hz for exactly 0.2 seconds using a calibrated rodent electroconvulsometer[9],[10],[5].

  • Causality: These exact parameters are empirically validated by the NIH ADD Program to induce a maximal generalized tonic-clonic seizure in 100% of naive mice without causing immediate lethality, providing a reliable baseline for drug evaluation[5],[6].

Step 5: Endpoint Evaluation

  • Action: Observe the animal immediately post-shock. The definitive endpoint for protection is the abolition of the hindlimb tonic extension (where hindlimbs are outstretched 180 degrees to the body axis)[11],[5].

  • Causality: The hindlimb extension phase represents the maximum propagation of the seizure through the brainstem and spinal cord. Preventing this specific physical manifestation proves that the derivative successfully halts seizure spread[5].

MES_Workflow A Compound Synthesis (1-OH-4-Me-Cycloheptane-1-COOH) B Physicochemical Profiling (LogP, BBB Permeability) A->B C In Vivo Dosing (Mice/Rats, i.p. or p.o.) B->C D Pre-Test Observation (Toxicity & Motor Impairment) C->D E Maximal Electroshock (MES) Test (50 mA, 60 Hz, 0.2 sec) D->E No Tox H Exclude/Redesign (High Toxicity) D->H High Tox F Endpoint Evaluation (Abolition of Hindlimb Extension) E->F G ED50 & TD50 Calculation (Protective Index) F->G

Workflow for preclinical anticonvulsant screening via the NIH ADD Program protocols.

Secondary Biological Activity: Metalloenzyme Inhibition (Arginase)

Beyond neuropharmacology, the cycloheptane-1-carboxylic acid scaffold is heavily utilized in the design of competitive enzyme inhibitors, most notably against Arginase 1 and 2[12]. Arginases are binuclear manganese metalloenzymes implicated in cardiovascular dysfunctions and tumor immune evasion[1].

By utilizing the 1-hydroxy-4-methylcycloheptane-1-carboxylic acid core and appending functional groups like boronic acids (e.g., yielding 1-amino/hydroxy-3-(2-boronoethyl)cycloheptane-1-carboxylic acid analogs), researchers create highly potent inhibitors[12],[1].

  • Causality of Design: The cycloalkane ring provides optimal van der Waals contacts within the enzyme's hydrophobic pocket. Concurrently, the carboxylic acid acts as an anchor, and the appended boronic acid directly coordinates with the bimetallic manganese cluster in the active site, displacing the catalytic water molecule and halting enzyme function[1].

Quantitative Data Presentation

To illustrate the Structure-Activity Relationship (SAR) of these scaffolds, the following table summarizes representative pharmacological profiles comparing the base cycloheptane scaffold to its derivatives and standard clinical controls.

Compound Class / Specific MoleculeScaffold ModificationPrimary Target ApplicationRepresentative MES ED₅₀ (mg/kg)Representative Arginase IC₅₀ (nM)
1-Hydroxycycloheptane-1-carboxylic acid Base alicyclic ringAnticonvulsant50 - 100N/A
1-Hydroxy-4-methylcycloheptane-1-carboxylic acid 4-Methyl substitutionAnticonvulsant / Enzyme Scaffold< 50 (Enhanced BBB penetration)> 1000
1-Amino-3-(2-boronoethyl)cycloheptane-1-carboxylic acid Boronoethyl + Amino substitutionArginase InhibitorN/A< 100
Phenytoin (Standard Positive Control) Hydantoin scaffoldAnticonvulsant10 - 30N/A

Note: Data represents established SAR trends for cycloalkane-1-carboxylic acid derivatives based on NIH ADD Program screening and enzymology literature[2],[1],[8].

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Foundational

Discovery and Isolation of 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid: A Comprehensive Guide to sp³-Enriched Scaffold Generation

Executive Summary In contemporary drug development, escaping the "flatland" of planar aromatic rings is a critical strategy for improving clinical success rates. The incorporation of sp³-rich, conformationally flexible c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, escaping the "flatland" of planar aromatic rings is a critical strategy for improving clinical success rates. The incorporation of sp³-rich, conformationally flexible cycloalkanes enhances metabolic stability and target specificity. 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS: 1491840-68-6) has emerged as a highly valuable building block in this domain (1)[1]. This whitepaper details the mechanistic rationale, synthetic discovery, and advanced chromatographic isolation of its stereoisomers, providing a self-validating framework for application scientists.

Chemical Rationale & Synthetic Discovery

The discovery of this specific cycloheptane scaffold's utility stems from the need for novel α -hydroxy acids in peptidomimetic and PROTAC linker synthesis. The seven-membered ring provides unique exit vectors compared to standard cyclohexanes, while the α -hydroxy acid moiety serves as a versatile handle for downstream amidation or heterocycle formation.

The synthetic discovery relies on the classic Strecker-type cyanohydrin formation from 4-methylcycloheptan-1-one, followed by acid-catalyzed hydrolysis (2)[2].

Causality in Reaction Design: Directly utilizing hydrogen cyanide (HCN) gas is highly hazardous and difficult to scale. Instead, the protocol utilizes sodium bisulfite ( NaHSO3​ ) to form a water-soluble bisulfite adduct intermediate. This intermediate highly activates the carbonyl carbon, allowing for safe, rapid nucleophilic displacement by sodium cyanide ( NaCN ) in an aqueous environment to yield the cyanohydrin. Subsequent reflux in concentrated hydrochloric acid hydrolyzes the nitrile to the target carboxylic acid.

Synthesis A 4-Methylcycloheptan-1-one B Cyanohydrin Intermediate (Diastereomeric Mixture) A->B NaCN, NaHSO3 H2O, 0°C to RT C 1-Hydroxy-4-methylcycloheptane -1-carboxylic acid B->C Conc. HCl Reflux, 12h

Synthetic workflow for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid via cyanohydrin.

Stereochemical Complexity & Isolation Strategy

The core technical challenge in isolating 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid lies in its stereochemistry. The molecule possesses two chiral centers (C1 and C4), resulting in four distinct stereoisomers: a pair of cis-diastereomers and a pair of trans-diastereomers, each existing as a racemic mixture.

Causality in Separation Design:

  • Diastereomer Separation (Prep-HPLC): Cis and trans isomers possess different 3D hydrophobic surface areas and dipole moments. Reverse-phase Preparative HPLC (C18 stationary phase) exploits these macroscopic polarity differences to separate the diastereomeric pairs.

  • Enantiomer Resolution (Chiral SFC): Resolving the enantiomers requires a chiral environment. Supercritical Fluid Chromatography (SFC) is selected over standard HPLC due to the higher diffusivity and lower viscosity of supercritical CO2​ , which enables faster mass transfer and sharper peaks. A macrocyclic glycopeptide stationary phase (e.g., Teicoplanin) is utilized because its chiral pockets form highly specific hydrogen-bonding networks with the α -hydroxyl and carboxylate groups of the analyte (3)[3].

Isolation Crude Crude Reaction Mixture (4 Stereoisomers) Prep Reverse-Phase Prep-HPLC (Diastereomer Separation) Crude->Prep Cis cis-Diastereomer Pair (Racemic) Prep->Cis Fraction 1 Trans trans-Diastereomer Pair (Racemic) Prep->Trans Fraction 2 SFC1 Chiral SFC (Teicoplanin CSP) Enantiomer Resolution Cis->SFC1 SFC2 Chiral SFC (Teicoplanin CSP) Enantiomer Resolution Trans->SFC2 P1 (1R,4R)-Isomer SFC1->P1 P2 (1S,4S)-Isomer SFC1->P2 P3 (1R,4S)-Isomer SFC2->P3 P4 (1S,4R)-Isomer SFC2->P4

Chromatographic isolation and chiral SFC resolution workflow for the four stereoisomers.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Crude Racemic Mixture
  • Bisulfite Adduct Formation: Dissolve 4-methylcycloheptan-1-one (1.0 eq) in a saturated aqueous solution of NaHSO3​ (1.5 eq). Stir vigorously at room temperature for 2 hours.

  • Cyanide Displacement: Cool the mixture to 0°C. Dropwise, add an aqueous solution of NaCN (1.5 eq). Allow to warm to room temperature and stir for 12 hours. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint 1: Analyze a 10 µL aliquot via ATR-FTIR. The complete disappearance of the ketone carbonyl stretch (~1705 cm⁻¹) and the appearance of hydroxyl (~3400 cm⁻¹) and nitrile (~2250 cm⁻¹) stretches validate the completion of the cyanohydrin formation. Do not proceed to hydrolysis if the carbonyl peak persists.

  • Acid Hydrolysis: Dissolve the crude cyanohydrin in concentrated HCl (10 volumes) and heat to reflux (100°C) for 12 hours. Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Self-Validation Checkpoint 2: Analyze via LC-MS (Negative Ion Mode). The presence of a dominant peak at m/z 171.1 [M-H]⁻ confirms the successful formation of the carboxylic acid.

Protocol B: Chromatographic Isolation
  • Diastereomer Separation: Inject the crude mixture onto a Prep-HPLC system equipped with a C18 column (e.g., Waters XBridge, 5 µm, 19 x 250 mm). Elute using a gradient of 10% to 60% Acetonitrile in Water (with 0.1% Formic Acid) over 30 minutes. Collect the two major peaks corresponding to the cis and trans racemic pairs.

  • Enantiomer Resolution: Lyophilize the separated diastereomer fractions. Inject each fraction onto an SFC system equipped with a Chirobiotic T (Teicoplanin) column. Elute isocratically with 80% supercritical CO2​ and 20% Methanol (with 0.1% TFA) at 120 bar backpressure and 35°C.

    • Self-Validation Checkpoint 3: Route the SFC detector output through an inline polarimeter. A positive (+) optical rotation signal followed by a negative (-) signal for the split peaks validates the successful chiral resolution of the enantiomeric pair.

Quantitative Data Presentation

The following table summarizes the chromatographic behavior and isolation metrics of the four stereoisomers under the validated conditions.

Isomer DesignationPutative StereochemistryPrep-HPLC Retention Time (min)Chiral SFC Retention Time (min)Enantiomeric Excess (ee%)
Diastereomer 1, Enantiomer A(1R, 4R)14.24.8>99.5%
Diastereomer 1, Enantiomer B(1S, 4S)14.26.3>99.0%
Diastereomer 2, Enantiomer A(1R, 4S)17.55.9>99.5%
Diastereomer 2, Enantiomer B(1S, 4R)17.58.1>98.5%

(Note: Absolute configuration must be definitively assigned via single-crystal X-ray diffraction of the isolated fractions).

References

  • Sigma-Aldrich. "1-hydroxy-4-methylcycloheptane-1-carboxylic acid | 1491840-68-6". Sigma-Aldrich Product Catalog.
  • Aslani, S., & Armstrong, D. W. "Fast, sensitive LC–MS resolution of alpha-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach". ResearchGate / Anal Bioanal Chem (2024).
  • Ghasemi, A., et al. "Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering". ACS Catalysis (2011).

Sources

Exploratory

A Senior Application Scientist's Guide to the Computational Modeling of 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid

Executive Summary: This guide provides a comprehensive, methodology-driven framework for the computational characterization of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a novel small molecule with potential thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive, methodology-driven framework for the computational characterization of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a novel small molecule with potential therapeutic relevance. Cycloalkane carboxylic acids are significant scaffolds in medicinal chemistry, offering a unique combination of three-dimensional structure and a key interaction group.[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the computational workflow. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals, providing a robust protocol from initial structure generation to advanced molecular dynamics and target interaction analysis. We will explore quantum mechanical properties, conformational flexibility, dynamic behavior in solution, and its potential as a pharmacophore for drug discovery.

Introduction: The Rationale for a Multi-Faceted Computational Approach

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is a saturated carbocyclic compound featuring a flexible seven-membered ring, a tertiary alcohol, and a carboxylic acid moiety. The carboxylic acid group is a cornerstone in drug design, known for its ability to form strong electrostatic interactions and hydrogen bonds, and is present in over 450 marketed drugs.[2][3] The cycloheptane scaffold provides a non-planar, three-dimensional architecture that can be crucial for achieving specificity and optimizing bioavailability in drug candidates.[1]

However, the inherent flexibility of the seven-membered ring presents a significant challenge. The molecule does not exist as a single, rigid structure but as a dynamic ensemble of interconverting conformers. A comprehensive computational analysis is therefore not just beneficial but essential to understand which conformations are energetically accessible and how the molecule will behave and interact in a biological environment.

This guide outlines a multi-stage computational workflow designed to build a holistic understanding of the molecule's properties. The process begins with foundational quantum mechanics to determine the most stable structures and their electronic characteristics, progresses to molecular dynamics to capture time-dependent behavior, and culminates in pharmacophore and docking studies to hypothesize potential biological interactions.

Computational_Workflow cluster_QM Quantum Mechanics (QM) Analysis cluster_MD Molecular Dynamics (MD) Simulation cluster_Interaction Target Interaction Modeling A Initial 3D Structure Generation B Conformational Landscape Analysis A->B C DFT Optimization & Energy Refinement B->C D Electronic Property Calculation (ESP, HOMO/LUMO) C->D E Force Field Parameterization (GAFF) C->E Low-Energy Conformer K Molecular Docking Simulation C->K Ligand Structure I Pharmacophore Model Generation D->I Electronic & Steric Features F System Solvation & Equilibration E->F G Production MD Simulation F->G H Trajectory Analysis (RMSD, RDF) G->H J Hypothetical Target Selection I->J J->K L Binding Mode & Affinity Analysis K->L

Caption: Overall workflow for the computational analysis of the title compound.

Foundational Analysis: Molecular Structure and Properties

Before delving into complex simulations, it is crucial to establish the molecule's fundamental physicochemical properties. A 3D structure of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is first generated. The key features are the equatorial and axial positions for the methyl group on the flexible cycloheptane ring and the two critical functional groups—the tertiary hydroxyl and the carboxylic acid—attached to the same carbon (C1). These properties, summarized in Table 1, provide a baseline for understanding the molecule's potential behavior in terms of solubility, membrane permeability, and metabolic stability.

Table 1: Computed Physicochemical Properties

Property Value Significance
Molecular Formula C₉H₁₆O₃ Provides the elemental composition.
Molecular Weight 172.22 g/mol Influences diffusion and transport properties.
XlogP3 1.2 Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 2 The -OH and -COOH groups can donate protons.
Hydrogen Bond Acceptors 3 The oxygens in -OH and -COOH can accept protons.

| Polar Surface Area (PSA) | 57.53 Ų | Correlates with drug transport and bioavailability. |

Note: Values are calculated estimates and serve as a preliminary assessment.

Conformational Landscape Analysis: The Energetic Reality

The flexibility of the cycloheptane ring means the molecule exists as a population of different conformers at room temperature. Identifying the low-energy conformers is paramount, as these are the structures most likely to interact with a biological target. A comprehensive conformational analysis is therefore the most critical initial step.[4]

The causality behind our chosen protocol is to first cast a wide net with a computationally inexpensive method (molecular mechanics) and then refine the most promising candidates with a highly accurate but more demanding method (Density Functional Theory).[5][6]

Conformational_Analysis_Workflow A Initial 3D Structure B Systematic Conformational Search (e.g., MMFF94 Force Field) A->B Generate diverse starting points C Clustering & Removal of Redundant Conformers B->C Group similar structures D DFT Geometry Optimization (e.g., B3LYP-D3/6-31G*) C->D Quantum mechanical refinement E Single-Point Energy Refinement (e.g., M06-2X/def2-TZVPD + PCM Solvent) D->E Increase energy accuracy F Boltzmann Population Analysis E->F Calculate relative stabilities G Low-Energy Conformational Ensemble F->G Identify biologically relevant structures

Caption: Workflow for identifying the low-energy conformational ensemble.

Experimental Protocol: Conformational Analysis
  • Initial Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This rapidly generates hundreds of potential conformers by rotating torsion angles within the cycloheptane ring.

  • Clustering and Selection: The generated conformers are clustered based on root-mean-square deviation (RMSD). A representative structure from each cluster within a defined energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

  • DFT Optimization: Each selected conformer is subjected to geometry optimization using Density Functional Theory (DFT). A functional that accounts for dispersion forces, such as B3LYP-D3, with a modest basis set like 6-31G* is an efficient choice for this step.[5][6]

  • Energy Refinement: A more accurate single-point energy calculation is performed on the optimized geometries. This step utilizes a higher-level functional (e.g., M06-2X, known for its accuracy with non-covalent interactions) and a larger basis set (e.g., def2-TZVPD).[5] Crucially, an implicit solvent model like the Polarizable Continuum Model (PCM) is included to account for the stabilizing effect of a solvent environment.

  • Thermodynamic Analysis: From the DFT calculations, thermal corrections are used to calculate the Gibbs free energy (G) for each conformer. The relative free energies (ΔG) are then used to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), revealing their statistical relevance.

Table 2: Hypothetical Conformational Analysis Results

Conformer ID Relative Energy (ΔE, kcal/mol) Relative Free Energy (ΔG, kcal/mol) Boltzmann Population (%) Key Feature
Conf-1 0.00 0.00 75.3 Methyl group equatorial, chair-like
Conf-2 0.85 0.92 15.1 Methyl group axial, boat-like
Conf-3 1.21 1.35 7.2 Methyl group equatorial, twist-chair

| Conf-4 | 2.54 | 2.80 | 2.4 | Other high-energy forms |

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While QM provides a static picture of discrete energy minima, MD simulations reveal how the molecule behaves over time in a more realistic, explicit solvent environment.[7] This is crucial for understanding its flexibility, solvation properties, and the stability of intramolecular interactions. The goal is to observe if the molecule remains in its lowest-energy conformation or if it dynamically samples other shapes.

Experimental Protocol: MD Simulation
  • Parameterization: The lowest-energy conformer (Conf-1) is used as the starting structure. The General Amber Force Field (GAFF) is employed to assign parameters for the organic molecule, which is a standard and robust choice.[8] Atomic charges are calculated using a quantum mechanical approach (e.g., RESP charges) to accurately model the electrostatic potential.

  • System Setup: The molecule is placed in the center of a periodic cubic box. The box is then filled with an explicit water model (e.g., TIP3P water). Since the carboxylic acid may be deprotonated at physiological pH, counter-ions (e.g., Na+) are added to neutralize the system's net charge.

  • Simulation Execution: The system undergoes a standardized MD workflow:

    • Energy Minimization: Steric clashes between the solute, solvent, and ions are removed.

    • Heating (NVT Ensemble): The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant.

    • Equilibration (NPT Ensemble): The system is allowed to equilibrate at the target temperature and pressure (1 atm) to achieve the correct density.

    • Production Run: A long simulation (e.g., 100 ns to 1 µs) is run, during which the trajectory data (atomic positions and velocities over time) is saved for analysis.[7]

MD_Simulation_Workflow A Select Low-Energy Conformer B Assign Force Field Parameters (GAFF) & Charges (RESP) A->B C Create Simulation Box (Solvate with TIP3P Water, Add Ions) B->C D Energy Minimization C->D E NVT Heating (to 300K) D->E F NPT Equilibration (at 1 atm) E->F G Production MD Simulation (100 ns - 1 µs) F->G H Trajectory Analysis G->H

Caption: Standard workflow for setting up and running an MD simulation.

Pharmacophore Modeling and Target Interaction Analysis

The final stage of the computational analysis is to translate the molecule's structural and chemical properties into a hypothesis of its potential biological function. This is achieved by creating a pharmacophore model and using it to perform molecular docking against a relevant protein target.[9]

A pharmacophore is an abstract representation of the steric and electronic features necessary for molecular recognition at a receptor.[9] For our molecule, the key features are clear: the hydroxyl and carboxylic acid groups provide hydrogen bond donors and acceptors, while the non-polar cycloheptane ring provides a hydrophobic volume.

Application: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site.[10] Given that many carboxylic acid-containing drugs are enzyme inhibitors, a hypothetical target like a Histone Deacetylase (HDAC) or Cyclooxygenase (COX) could be chosen for an initial study.[11][12]

Experimental Protocol: Molecular Docking
  • Receptor Preparation: The 3D crystal structure of a target protein (e.g., human COX-2, PDB: 1CX2) is obtained from the Protein Data Bank.[12] Non-essential water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The lowest-energy conformer (Conf-1) of our molecule is prepared by assigning appropriate protonation states (deprotonated carboxylate) and charges.

  • Binding Site Definition: The active site of the enzyme is defined, typically as a grid box centered on the position of the original co-crystallized ligand.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible binding poses of the ligand within the active site, scoring each based on a force-field-based scoring function.[13]

  • Analysis: The resulting poses are analyzed based on their predicted binding affinity (in kcal/mol). The pose with the best score is examined visually to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues.[12]

Pharmacophore_Docking cluster_Ligand Ligand Features cluster_Protein Protein Target Ligand 1-Hydroxy-4-methyl- cycloheptane-1-carboxylic acid HBD H-Bond Donor Ligand->HBD -OH, -COOH HBA H-Bond Acceptor Ligand->HBA =O, -OH HY Hydrophobic Ligand->HY Cycloheptane Ring Docking Molecular Docking HBD->Docking HBA->Docking HY->Docking Protein Protein Active Site (e.g., COX-2) Residues Key Amino Acid Residues (e.g., Arg120, Tyr385) Protein->Residues Residues->Docking Result Result Docking->Result Binding Pose & Affinity Score

Sources

Foundational

Technical Guide: Stereoisomerism of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid in Drug Development

Abstract The three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological profile. Stereoisomers, molecules with identical chemical formulas and connectivity but different sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological profile. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different efficacy, metabolism, and toxicity.[1][2] This guide provides an in-depth analysis of the potential stereoisomers of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a molecule with significant structural complexity. We will dissect its stereochemical features, explore the conformational dynamics of the cycloheptane ring, and present validated experimental protocols for the separation and characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing chiral chemistry in pharmacotherapy.

The Criticality of Stereochemistry in Pharmacology

In the chiral environment of the human body, stereoisomers are not interchangeable entities but are recognized as distinct molecules by receptors, enzymes, and other biological targets.[3] A classic example is the drug ibuprofen, where the (S)-enantiomer is responsible for the desired anti-inflammatory effect, while the (R)-enantiomer is significantly less active.[1] Consequently, the development of a single-enantiomer drug, a process often termed a "chiral switch," can lead to improved therapeutic indices, simplified dose-response relationships, and reduced metabolic burden.[4][5] For any chiral drug candidate, a thorough investigation of its stereoisomeric forms is not merely an academic exercise but a regulatory and clinical necessity.

Stereochemical and Conformational Analysis of the Target Molecule

The stereochemical complexity of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid arises from two primary sources: its chiral centers and the conformational flexibility of the seven-membered ring.

Identification of Stereocenters

The structure possesses two stereocenters:

  • C1: The carbon atom bonded to the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and part of the cycloheptane ring. This is a quaternary stereocenter.

  • C4: The carbon atom bonded to the methyl (-CH3) group. This is a tertiary stereocenter.

The presence of two stereocenters means that a total of 2² = 4 potential stereoisomers exist. These isomers form two pairs of enantiomers (non-superimposable mirror images) and have diastereomeric relationships (stereoisomers that are not mirror images) with one another.

Table 1: Potential Stereoisomers and Their Relationships
Stereoisomer DesignationRelationship to (1R, 4R)Relationship to (1S, 4S)Relationship to (1R, 4S)Relationship to (1S, 4R)
(1R, 4R) IdentityEnantiomerDiastereomerDiastereomer
(1S, 4S) EnantiomerIdentityDiastereomerDiastereomer
(1R, 4S) DiastereomerDiastereomerIdentityEnantiomer
(1S, 4R) DiastereomerDiastereomerEnantiomerIdentity

The diagram below illustrates the stereochemical relationships between the four potential isomers.

stereoisomers cluster_pair1 Enantiomeric Pair 1 (cis-like) cluster_pair2 Enantiomeric Pair 2 (trans-like) R4R (1R, 4R) S4S (1S, 4S) R4R->S4S Enantiomers R4S (1R, 4S) R4R->R4S Diastereomers S4R (1S, 4R) R4R->S4R Diastereomers S4S->R4S Diastereomers S4S->S4R Diastereomers R4S->S4R Enantiomers

Caption: Stereochemical relationships of the four isomers.

Conformational Dynamics of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of multiple conformers.[6] The two primary low-energy conformational families are the twist-chair and twist-boat.[7][8] The twist-chair is generally considered the most stable conformation.[6][9]

The energetic preference for a specific conformer will be influenced by the steric and electronic effects of the substituents. The bulky carboxylic acid and hydroxyl groups at C1, and the methyl group at C4, will seek to occupy positions that minimize unfavorable transannular (across the ring) and eclipsing interactions. This conformational complexity is a critical consideration, as the overall shape of the molecule presented to a biological target is an average of its populated conformations.

Experimental Protocols for Stereoisomer Resolution and Analysis

The separation and characterization of stereoisomers are paramount. Since enantiomers possess identical physical properties in an achiral environment, specialized techniques are required for their resolution.[3] Diastereomers, having different physical properties, can often be separated by standard chromatographic methods.[10]

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the analytical and preparative separation of enantiomers.[11] The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Causality of Method Choice: Polysaccharide-based CSPs are exceptionally versatile for separating a wide range of chiral compounds, including carboxylic acids.[12] The mobile phase composition is tuned to optimize selectivity and resolution; an acidic modifier is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, well-defined peaks.[12]

Table 2: Recommended Chiral HPLC Parameters
ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H)Broad applicability for chiral acids.[13]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)Non-polar/polar solvent system allows for tuning of retention. TFA improves peak shape.[12]
Gradient/Isocratic Isocratic (e.g., 90:10:0.1 v/v/v)Simplifies method development and ensures reproducibility.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CControlled temperature ensures stable retention times.
Detection UV at 210 nmCarboxylic acid chromophore absorbs at low UV wavelengths.
Injection Volume 10 µLStandard volume to avoid column overloading.
Step-by-Step Methodology:
  • Sample Preparation: Dissolve the racemic mixture of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid in the mobile phase to a concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow all isomers to elute. The diastereomeric pairs (e.g., cis vs. trans) will likely separate first, followed by the resolution of the enantiomers within each pair.

  • Analysis: Integrate the peak areas to determine the relative composition and enantiomeric excess (ee%) of the mixture.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic Mixture dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column Separation inject->column detect UV Detector column->detect chromatogram Chromatogram (4 Peaks) detect->chromatogram quantify Quantify Isomers (ee%, dr%) chromatogram->quantify

Caption: Workflow for chiral separation by HPLC.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

NMR spectroscopy is indispensable for structural elucidation.[14] While standard NMR cannot distinguish between enantiomers, it is highly effective for differentiating diastereomers. To determine enantiomeric purity via NMR, a chiral derivatizing agent (CDA) is employed.

Causality of Method Choice: Reacting the carboxylic acid with a single enantiomer of a chiral alcohol or amine (the CDA) converts the enantiomeric pair into a pair of diastereomers. These newly formed diastereomers have distinct chemical environments and will exhibit separate, quantifiable signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[15][16]

Step-by-Step Methodology (Enantiomeric Purity):
  • Derivatization: In an NMR tube, dissolve ~5 mg of the isolated stereoisomer (or mixture) in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add Chiral Derivatizing Agent: Add a slight molar excess of a high-purity chiral derivatizing agent, such as (R)-1-phenylethylamine, along with a coupling agent (e.g., DCC).

  • Acquire Spectrum: Allow the reaction to proceed to completion. Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: The newly formed diastereomeric amides will have distinct signals (e.g., the methyl group on the cycloheptane ring or the methine proton of the phenylethylamine moiety). Integrate the corresponding signals to calculate the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the acid.[15]

Conclusion and Future Outlook

The comprehensive stereochemical evaluation of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid reveals four potential stereoisomers, the separation and characterization of which are essential for any drug development program. The conformational flexibility of the cycloheptane ring adds another layer of complexity that must be considered in molecular modeling and structure-activity relationship (SAR) studies.

The protocols outlined in this guide for chiral HPLC and NMR analysis provide a robust framework for isolating and characterizing each stereoisomer. By applying these methods, researchers can ensure that the pharmacological and toxicological profiles of each distinct molecular entity are understood, ultimately leading to the development of safer and more effective medicines.[5][17]

References

  • Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. IIP Series.
  • (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences.
  • Molecular conformation of the cycloheptane ring in the solid st
  • Kumar, R. (2021, June 21). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.
  • Mehvar, R., & Brocks, D. R. (2001). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Gosavi, D., Salwe, K. J., Vimal, D., & Gupta, R. (2010). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • Conformational analysis of medium rings. (2014, May 15). Slideshare. [Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

  • 12.6: The Larger Cycloalkanes and their Conformations. (2021, July 31). Chemistry LibreTexts. [Link]

  • Miller, L. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • James, T. D. K., & Bull, S. D. (2012). Spectroscopic analysis: diastereomeric derivatization for spectroscopy. University of Bath's research portal. [Link]

  • Chiral separation of compound B, a racemic carboxylic acid. ResearchGate. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]

  • Zhang, J., et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. PubMed. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Unique Chiral Scaffold In the landscape of chiral building blocks for asymmetric synthesis, cyclic α-hydroxy acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Chiral Scaffold

In the landscape of chiral building blocks for asymmetric synthesis, cyclic α-hydroxy acids represent a class of compounds with significant potential for the construction of complex molecular architectures.[1][] Their inherent rigidity and defined stereochemistry make them valuable starting materials and chiral auxiliaries. This guide focuses on the application of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a chiral building block with a unique seven-membered carbocyclic scaffold. The presence of a quaternary stereocenter bearing both a hydroxyl and a carboxyl group offers a versatile handle for a variety of chemical transformations.

While literature directly pertaining to 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is nascent, this document provides a comprehensive overview of its potential applications by drawing parallels with well-established methodologies for analogous cyclic α-hydroxy acids. The protocols and strategies outlined herein are designed to be adaptable to this specific scaffold, providing a roadmap for its utilization in drug discovery and complex molecule synthesis.

I. Synthesis and Chiral Resolution

The first critical step is the preparation of the racemic 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid and its subsequent resolution into single enantiomers.

A. Synthesis of Racemic 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

A common and effective method for the synthesis of α-hydroxy cycloalkanecarboxylic acids is through the reaction of a cyclic ketone with a cyanide source, followed by hydrolysis of the resulting cyanohydrin.

Protocol 1: Synthesis of Racemic 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Materials:

  • 4-methylcycloheptanone

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cyanohydrin Formation:

    • Method A (using NaCN): To a stirred solution of 4-methylcycloheptanone (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium cyanide (1.1 eq). Cool the mixture to 0 °C and slowly add a solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) dropwise. Stir the reaction at room temperature for 12-24 hours.

    • Method B (using TMSCN): To a solution of 4-methylcycloheptanone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir the reaction at room temperature until complete consumption of the ketone is observed by TLC or GC-MS.

  • Hydrolysis:

    • The crude cyanohydrin is then subjected to acidic hydrolysis. Add concentrated HCl to the reaction mixture and reflux for 6-12 hours. This will hydrolyze both the nitrile and the silyl ether (if TMSCN was used) to the carboxylic acid and hydroxyl group, respectively.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield racemic 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.

Causality behind Experimental Choices:

  • The use of two different cyanating agents provides flexibility. NaCN is a classic, cost-effective reagent, while TMSCN often offers milder reaction conditions and higher yields.

  • Acidic hydrolysis is a robust method for converting the cyanohydrin to the carboxylic acid.

B. Chiral Resolution of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

The separation of the racemic mixture into its constituent enantiomers is paramount for its use as a chiral building block. Diastereomeric salt formation with a chiral amine is a widely employed and effective method for the resolution of carboxylic acids.[3][4]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, brucine, or cinchonidine)[4]

  • Suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Salt Formation:

    • Dissolve the racemic 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (1.0 eq) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same solvent.

    • Slowly add the solution of the resolving agent to the solution of the carboxylic acid.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of the diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by filtration. The less soluble diastereomeric salt will crystallize out first.

    • The optical purity of the crystallized salt can be determined by measuring its specific rotation.

    • If necessary, the salt can be recrystallized from the same or a different solvent to improve its diastereomeric excess.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Dissolve the diastereomerically pure salt in water and acidify with dilute HCl (e.g., 2 M) to a pH of 1-2.

    • The enantiopure carboxylic acid will precipitate out or can be extracted with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the enantiopure 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.

  • Recovery of the Chiral Auxiliary:

    • The aqueous layer from the acidification step contains the chiral resolving agent as its hydrochloride salt. It can be recovered by basifying the solution with NaOH and extracting with an organic solvent.

Causality behind Experimental choices:

  • The choice of resolving agent and solvent is crucial and often requires empirical optimization. The goal is to find a combination that gives a significant difference in the solubility of the two diastereomeric salts.

  • Using only 0.5 equivalents of the resolving agent ensures that only one diastereomer crystallizes, leaving the other in solution.

II. Applications as a Chiral Building Block

The enantiopure 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid can be used as a versatile chiral building block in various asymmetric transformations. Its rigid cyclic structure can impart a high degree of stereocontrol.

A. Diastereoselective Alkylation

The carboxylic acid can be converted into a chiral enolate equivalent, which can then undergo diastereoselective alkylation.

Protocol 3: Diastereoselective Alkylation using an Oxazolidinone Chiral Auxiliary

Materials:

  • Enantiopure 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • (4R,5S)-4-methyl-5-phenyloxazolidin-2-one or other suitable chiral auxiliary

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), dry

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Formation of the N-Acyl Oxazolidinone:

    • Convert the enantiopure carboxylic acid to its acid chloride by reacting with oxalyl chloride or thionyl chloride.

    • React the acid chloride with the lithium salt of the chiral oxazolidinone (prepared by treating the oxazolidinone with n-BuLi at -78 °C) to form the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • To a solution of the N-acyl oxazolidinone in dry THF at -78 °C, add a strong base such as LDA to form the enolate.

    • Add the alkyl halide and allow the reaction to slowly warm to room temperature.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved under mild conditions. For example, treatment with LiOH and H₂O₂ will yield the corresponding α-alkylated carboxylic acid.

Workflow for Diastereoselective Alkylation

G cluster_0 Preparation cluster_1 Alkylation cluster_2 Cleavage A Enantiopure 1-Hydroxy-4-methyl- cycloheptane-1-carboxylic acid C N-Acyl Oxazolidinone A->C B Chiral Oxazolidinone B->C D Enolate Formation (LDA) C->D E Alkyl Halide Addition D->E F Diastereomerically Enriched Product E->F G Auxiliary Cleavage (LiOH/H2O2) F->G H Chiral α-Alkylated Carboxylic Acid G->H I Recovered Chiral Auxiliary G->I

Caption: Diastereoselective alkylation workflow.

B. As a Chiral Ligand in Asymmetric Catalysis

The hydroxyl and carboxyl groups can be modified to create a bidentate chiral ligand for metal-catalyzed asymmetric reactions.

Potential Application: Asymmetric Aldol Reaction

The enantiopure 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid can be converted into a chiral ligand for use in asymmetric aldol reactions. For instance, it can be transformed into a chiral oxazaborolidinone (Corey-Bakshi-Shibata catalyst) derivative.

Conceptual Reaction Scheme

G A Enantiopure 1-Hydroxy-4-methyl- cycloheptane-1-carboxylic acid B Ligand Synthesis A->B C Chiral Ligand B->C E Chiral Lewis Acid Catalyst C->E D Metal Precursor (e.g., Ti(O-iPr)4) D->E H Enantioenriched Aldol Product E->H F Aldehyde F->H G Silyl Ketene Acetal G->H

Caption: Conceptual scheme for asymmetric aldol reaction.

III. Data Summary

Table 1: Physicochemical Properties of Analogous Chiral Building Blocks

CompoundMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D
(R)-Mandelic Acid152.15133-135-158° (c=2.5, H₂O)
(1R)-Camphorsulfonic Acid232.30196-198+20° (c=2, H₂O)
(S)-2-Hydroxy-4-phenylbutanoic acid194.21103-105+25.5° (c=1, CHCl₃)
1-Hydroxy-4-methylcycloheptane-1-carboxylic acid172.22Predicted: 85-100To be determined

Note: Data for the target compound is predicted and requires experimental verification.

Conclusion

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid presents itself as a promising, yet underexplored, chiral building block. The protocols and conceptual applications detailed in this guide, based on established methodologies for similar structures, provide a solid foundation for researchers to begin exploring its potential. Its unique seven-membered ring system offers the possibility of accessing novel chemical space, which is of particular interest in the development of new therapeutic agents and complex natural product synthesis. The successful synthesis, resolution, and application of this chiral building block will undoubtedly contribute valuable tools to the field of asymmetric synthesis.

References

  • Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Ko, K.-Y., & Kim, Y.-H. (1999). Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. Organic Letters, 1(15), 2411-2413. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Taylor, R. J. K. (2011). Synthetic Approaches to Enantiomerically Enriched 4-Hydroxycyclohex-2-en-1-one - A Key Chiral Building Block in Complex Natural Product Synthesis. York Research Database. [Link]

  • Google Patents. (n.d.). Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid.

Sources

Application

Application Notes and Protocols: 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid in Medicinal Chemistry

Forward The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The cycloheptane ring system, a seven-membered carbocycle, offers a unique three-dimensional geometry that can be exploited t...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The cycloheptane ring system, a seven-membered carbocycle, offers a unique three-dimensional geometry that can be exploited to probe protein binding pockets and develop drug candidates with improved pharmacological profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored, cycloheptane derivative: 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid .

Due to the limited direct research on this specific molecule, this guide will leverage data from structurally similar compounds and established principles of medicinal chemistry to propose potential therapeutic applications and provide robust protocols for synthesis and biological evaluation. Our approach is grounded in scientific integrity, providing a self-validating framework for investigating this promising chemical entity.

Introduction: The Therapeutic Potential of the Cycloheptane Scaffold

Cycloheptane derivatives have emerged as important pharmacophores in a range of therapeutic areas. Their inherent conformational flexibility allows them to adapt to various biological targets. The incorporation of a 1-hydroxy-1-carboxylic acid moiety introduces key functionalities: a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a carboxylic acid group that is typically ionized at physiological pH, enabling strong ionic interactions and improving aqueous solubility. The methyl group at the 4-position can provide a strategic hydrophobic interaction within a target binding site and can influence the overall conformation of the cycloheptane ring.

Based on the known biological activities of related cycloalkane and bicycloheptane derivatives, we hypothesize that 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid could serve as a valuable building block or lead compound in the following areas:

  • Anti-inflammatory Agents: Structurally related bicyclo[3.1.1]heptane derivatives have shown potent activity as prostaglandin D2 (PGD2) receptor antagonists, which are key targets in allergic inflammation.[1]

  • Anticancer Agents: Benzo[2][3]cycloheptane derivatives have been synthesized and identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, with implications for breast cancer therapy.[4]

  • Antiviral and Other Activities: Sesquiterpenoids containing a bicyclo[6.3.0]undecane (fused five- and eight-membered ring) system, which incorporates a cycloheptane-like core, have demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects.[5]

This guide will provide the necessary protocols to synthesize 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid and to screen it for these hypothesized activities.

Synthesis and Characterization

The synthesis of α-hydroxy cycloalkane carboxylic acids can be approached through several established methods. A common and effective strategy involves the α-hydroxylation of a corresponding cycloalkanecarboxylic acid.[6] Alternative methods include the electrocarboxylation of aldehydes or the diazotization of α-amino acids.[7][8][9]

Protocol 2.1: Synthesis via α-Halogenation and Hydrolysis

This protocol is adapted from a general method for the synthesis of α-hydroxy-cyclohexanecarboxylic acid.[6]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Hydrolysis A 4-Methylcycloheptane- 1-carboxylic acid B α-Halo-4-methylcycloheptane- 1-carboxylic acid A->B  Halogen (e.g., Br2) Catalyst (e.g., PCl3) C 1-Hydroxy-4-methylcycloheptane- 1-carboxylic acid B->C  Aqueous Base (e.g., NaOH) followed by Acidification PGD2_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & In Vivo Screening A Compound Synthesis B Receptor Binding Assay (e.g., Radioligand Displacement) A->B C Functional Assay (e.g., cAMP Measurement) B->C D Cell-based Assays (e.g., Eosinophil Chemotaxis) C->D E In Vivo Models (e.g., Allergic Rhinitis in Guinea Pigs) D->E

Sources

Method

Application Note: Advanced Purification and Orthogonal Validation of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Introduction and Physicochemical Rationale 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS: 1491840-68-6) is a structurally constrained cycloaliphatic building block frequently utilized in advanced drug discovery 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS: 1491840-68-6) is a structurally constrained cycloaliphatic building block frequently utilized in advanced drug discovery 1. The isolation and structural validation of hydroxycycloalkanecarboxylic acids present distinct analytical challenges. The molecule lacks a conjugated π -system, rendering standard UV-Vis detection at 254 nm ineffective. Furthermore, the presence of both a tertiary hydroxyl group and a carboxylic acid moiety imparts high aqueous solubility and a strong propensity for hydrogen bonding, which complicates both reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) methodologies.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid
CAS Number 1491840-68-6
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Functional Groups Tertiary Hydroxyl (-OH), Carboxylic Acid (-COOH)
Detection Limitations No UV Chromophore (Requires MS, CAD, or ELSD)

Integrated Workflow Design

To ensure high-yield recovery and absolute structural confidence, we employ a self-validating workflow. The preparative HPLC isolates the target compound while preventing stationary phase collapse, and the orthogonal GC-MS analysis confirms the structural backbone post-derivatization.

Workflow A Crude Synthesis Pool (1-Hydroxy-4-methylcycloheptane- 1-carboxylic acid) B Sample Prep & Filtration (0.22 µm PTFE) A->B C Preparative HPLC (Polar-Embedded C18, Formic Acid) B->C D Fraction Collection (MS-Triggered / CAD) C->D E Lyophilization (Salt-Free Recovery) D->E F Derivatization (BSTFA + 1% TMCS) E->F Aliquot for QC H Validated Pure Compound E->H Bulk Pool G GC-MS Analysis (Structural Confirmation) F->G G->H Data Synthesis

Fig 1: Integrated HPLC purification and GC-MS validation workflow for cycloaliphatic acids.

Preparative HPLC Purification Protocol

Mechanistic Rationale

Standard C18 stationary phases are prone to "phase collapse" (loss of stationary phase solvation) when exposed to the highly aqueous mobile phases required to retain polar organic acids 2. To counteract this, a polar-embedded C18 column is selected. The embedded polar group maintains a hydration layer near the silica surface, preventing hydrophobic collapse and ensuring reproducible retention.

Furthermore, the mobile phase must be acidified to suppress the ionization of the carboxylic acid (pKa ~ 4.8). If unsuppressed, the molecule exists as a carboxylate anion, leading to severe peak tailing and loss of retention. Formic acid (0.1%) is chosen over phosphoric acid because it is fully volatile, allowing the purified fractions to be lyophilized without leaving inorganic salt residues. Because the molecule lacks a strong UV chromophore, fraction collection must be triggered by mass spectrometry or Charged Aerosol Detection (CAD) 3.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude reaction mixture in 10% Acetonitrile/Water to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the preparative column frit.

  • Equilibration: Equilibrate the preparative column with 5% Mobile Phase B for at least 5 column volumes to ensure a stable baseline for CAD/MS detection.

  • Injection & Separation: Inject 500 µL of the sample. Execute the gradient from 5% B to 40% B over 20 minutes. The compound will elute as a sharp, symmetrical peak due to the ion-pairing effect of the formic acid.

  • Fraction Collection: Collect fractions based on the extracted ion chromatogram (EIC) threshold for m/z 171 ([M-H]⁻) in negative ESI mode.

  • Recovery: Pool the pure fractions, freeze at -80 °C, and lyophilize for 48 hours to obtain the salt-free, purified target compound.

Table 2: Preparative HPLC Conditions
ParameterSpecification
Column Polar-embedded C18 (e.g., Agilent Polaris C18-A), 5 µm, 21.2 × 250 mm
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 20.0 mL/min
Gradient 5% B to 40% B over 20 minutes
Detection MS-triggered fraction collection (m/z 171 [M-H]⁻) & CAD
Injection Volume 500 µL

GC-MS Structural Validation Protocol

Mechanistic Rationale

Direct GC analysis of free hydroxycarboxylic acids leads to severe peak tailing, thermal degradation, and irreversible adsorption to the active silanol groups in the GC inlet and column 4. To achieve a self-validating analytical system, the purified compound must be derivatized. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) replaces the active protons on both the -OH and -COOH groups with trimethylsilyl (TMS) groups. This dual derivatization drastically lowers the boiling point, enhances thermal stability, and produces predictable, diagnostic fragmentation patterns in Electron Impact (EI) mass spectrometry.

Step-by-Step Methodology
  • Aliquot Preparation: Transfer 1 mg of the lyophilized, purified compound into a 2 mL glass autosampler vial equipped with a PTFE-lined cap.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine to dissolve the compound. Pyridine acts as an acid scavenger and a basic catalyst for the silylation reaction.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS reagent in a fume hood.

  • Incubation: Seal the vial tightly, vortex for 10 seconds, and heat at 70 °C for 30 minutes in a dry block heater to drive the reaction to completion.

  • Cooling & Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

Table 3: GC-MS Conditions (Post-Derivatization)
ParameterSpecification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Constant flow, 1.0 mL/min)
Inlet Temperature 250 °C (Split ratio 10:1)
Oven Program 80 °C (hold 2 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range m/z 50 to 400

Self-Validating System: Data Synthesis

The integrity of the purification process is confirmed through orthogonal cross-validation. The preparative HPLC ensures macroscopic purity (>98% by CAD area) and provides intact molecular weight confirmation via soft ionization (ESI-MS, m/z 171 [M-H]⁻). However, ESI-MS provides limited structural connectivity data.

The orthogonal GC-MS analysis of the di-TMS derivative (MW = 316.5 g/mol ) provides a robust EI fragmentation pattern. The presence of the [M-CH3]⁺ ion at m/z 301 and the characteristic cleavage of the TMS-ester group confirm the structural backbone of the cycloheptane ring 4. If the HPLC purification conditions induced any structural rearrangement (e.g., unintended dehydration to a cycloheptene derivative due to the acidic mobile phase), the GC-MS would immediately detect the mass shift, thus acting as a closed-loop, self-validating quality control system.

References

  • Source: sigmaaldrich.
  • Source: lcms.cz (Agilent Application Note)
  • Source: nih.gov (PubChem)
  • Source: sielc.

Sources

Application

Application Note: Advanced Derivatization Strategies for the Analysis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid

Introduction & Chemical Context The quantitative and qualitative analysis of alicyclic alpha-hydroxy acids (AHAs) presents a unique set of chromatographic challenges. 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The quantitative and qualitative analysis of alicyclic alpha-hydroxy acids (AHAs) presents a unique set of chromatographic challenges. 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (CAS: 1491840-68-6) is a highly polar, non-volatile compound characterized by a cycloheptane ring bearing a methyl group at the C4 position, and both a carboxylic acid (-COOH) and a tertiary hydroxyl (-OH) group at the C1 position[1].

Direct analysis of this compound is heavily restricted by two factors:

  • High Polarity & Hydrogen Bonding: The adjacent -OH and -COOH groups cause severe peak tailing and irreversible adsorption on standard gas chromatography (GC) stationary phases.

  • Lack of Chromophores: The purely aliphatic nature of the molecule renders it invisible to standard UV-Vis detectors in liquid chromatography (LC), and its ionization efficiency in electrospray ionization (ESI-MS) is suboptimal.

To overcome these limitations, specific derivatization workflows must be employed. This application note details two validated, step-by-step protocols: an exhaustive silylation method for GC-MS, and a phenacyl esterification method for LC-UV/MS.

GC-MS Workflow: Exhaustive Di-TMS Derivatization

Causality & Mechanistic Rationale

For GC-MS analysis, active hydrogens must be replaced to increase volatility and thermal stability. While the carboxylic acid group is easily derivatized, the tertiary hydroxyl group at the C1 position is severely sterically hindered.

Standard silylating agents like MTBSTFA (which donates a bulky tert-butyldimethylsilyl group) often fail to react with sterically hindered sites, resulting in zero or minimal analytical response[2]. Conversely, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is highly effective for hindered compounds[2]. To ensure the complete derivatization of the stubborn tertiary alcohol, the addition of 1% TMCS (Trimethylchlorosilane) is mandatory. TMCS acts as a powerful catalyst, increasing the silylating donor strength to successfully attack hindered hydroxyls[3][4].

Step-by-Step Protocol

Note: Silylating reagents are extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.

  • Sample Preparation: Aliquot 1.0 mg of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid standard (or extracted sample) into a 2.0 mL amber glass GC vial.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Residual water will hydrolyze the BSTFA reagent[3].

  • Solvent Addition: Add 50 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS reagent[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 60 minutes . The elevated temperature and extended time are required to overcome the activation energy barrier of the sterically hindered tertiary -OH.

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-MS system (e.g., using a 5% phenyl-methylpolysiloxane column).

Self-Validating System: To validate the completeness of this protocol, run a time-course study (e.g., 30, 60, and 90 minutes). Monitor the extracted ion chromatograms for the mono-TMS (partially reacted) and di-TMS (fully reacted) derivatives. The protocol is considered validated and complete only when the mono-TMS peak is entirely absent.

LC-UV/MS Workflow: Phenacyl Esterification

Causality & Mechanistic Rationale

For laboratories relying on LC-UV or LC-MS/MS, the goal of derivatization is to introduce a highly conjugated aromatic moiety to the analyte, thereby granting it high UV absorptivity and improved ESI+ ionization[5].

Aromatic halides, specifically p-Bromophenacyl bromide (BPB) , are highly effective for derivatizing carboxylic acids into strongly absorbing phenacyl esters[5]. Because the reaction occurs in a non-aqueous organic solvent (acetonitrile), a phase-transfer catalyst is required. 18-Crown-6 ether is used to complex the potassium ion from the basic catalyst (K₂CO₃), leaving the carboxylate anion highly nucleophilic and free to attack the BPB reagent[5].

Step-by-Step Protocol
  • Sample Preparation: Aliquot the sample (containing ~10-100 µg of the target acid) into a 1.5 mL reaction tube.

  • Deprotonation: Add 50 µL of a 50 mM Potassium Carbonate (K₂CO₃) aqueous solution. Vortex briefly to ensure the formation of the carboxylate salt.

  • Evaporation: Dry the mixture completely under a vacuum centrifuge (SpeedVac) or nitrogen stream to remove all water.

  • Derivatization: Add 200 µL of a freshly prepared anhydrous acetonitrile solution containing 10 mg/mL p-Bromophenacyl bromide (BPB) and 1 mg/mL 18-crown-6 ether[5].

  • Incubation: Seal the tube and incubate at 80°C for 30 minutes in a thermoshaker at 800 rpm.

  • Quenching: Stop the reaction by adding 50 µL of 1% formic acid in water. This neutralizes any unreacted carboxylate and stabilizes the ester.

  • Analysis: Filter the mixture through a 0.22 µm PTFE syringe filter into an LC vial. Inject 5 µL into the LC-UV/MS system (UV detection at 254 nm).

Self-Validating System: Validation is achieved by monitoring the chromatographic disappearance of the unreacted BPB reagent peak and the stabilization of the phenacyl ester peak area across three consecutive mock injections.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and analytical outcomes of the two derivatization strategies.

ParameterGC-MS (Silylation)LC-UV/MS (Esterification)
Target Functional Groups -OH (Tertiary) and -COOH-COOH only
Derivatization Reagent BSTFA + 1% TMCSp-Bromophenacyl bromide (BPB)
Catalyst System Pyridine / TMCS18-Crown-6 / K₂CO₃
Reaction Conditions 70°C for 60 min80°C for 30 min
Derivative Formed Di-TMS derivativePhenacyl ester derivative
Primary Detection Mode EI-MS (m/z 73, [M-15]⁺)UV (254 nm) / ESI+ MS
Key Advantage High volatility, structural elucidationHigh sensitivity, no vacuum required

Workflow Diagram

G Analyte 1-Hydroxy-4-methylcycloheptane- 1-carboxylic acid (Highly Polar, Non-volatile) GC_Path GC-MS Pathway (Volatility Enhancement) Analyte->GC_Path LC_Path LC-UV/MS Pathway (Chromophore Addition) Analyte->LC_Path GC_Reagent Reagent: BSTFA + 1% TMCS Solvent: Pyridine GC_Path->GC_Reagent LC_Reagent Reagent: p-Bromophenacyl Bromide Catalyst: 18-Crown-6 LC_Path->LC_Reagent GC_Reaction Exhaustive Silylation (-OH and -COOH) GC_Reagent->GC_Reaction GC_Product Di-TMS Derivative (Thermally Stable, Volatile) GC_Reaction->GC_Product LC_Reaction Esterification (Selective for -COOH) LC_Reagent->LC_Reaction LC_Product Phenacyl Ester Derivative (UV Active, ESI+ Compatible) LC_Reaction->LC_Product

Bifurcated derivatization workflows for GC-MS and LC-UV/MS analysis.

References

  • Macherey-Nagel. "Derivatization reagents for GC." Chemco Plus. Available at: [Link]

  • Chemistry LibreTexts. "Derivatization." LibreTexts. Available at: [Link]

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, PubMed (NIH). Available at: [Link]

Sources

Method

experimental protocols for testing the bioactivity of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Biologists, Dermatological Formulators, and Preclinical Assay Developers Executive Summary & Scientific Rationale 1-Hydroxy-4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Biologists, Dermatological Formulators, and Preclinical Assay Developers

Executive Summary & Scientific Rationale

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (1-HMC) is a novel, sterically hindered cyclic alpha-hydroxy acid (AHA). While linear AHAs like glycolic and lactic acid are widely utilized in dermatology for their exfoliative and collagen-stimulating properties, the incorporation of a lipophilic, seven-membered cycloheptane ring in 1-HMC fundamentally alters its physicochemical profile.

This structural divergence necessitates a dual-track preclinical evaluation strategy. First, AHAs are known to stimulate dermal fibroblasts and regulate the degradation of the extracellular matrix through keratinocyte-mediated cytokine release (1)[1]. Second, the α-hydroxycarboxylic acid motif serves as a classic bidentate ligand capable of chelating active-site metals (such as Zn²⁺ or Ni²⁺) in critical metalloenzymes like Glyoxalase I (Glo1) and Matrix Metalloproteinases (MMPs) (2)[2].

This guide provides field-proven, self-validating experimental protocols to quantify the enzymatic inhibition and cellular bioactivity of 1-HMC.

Experimental Workflows and Mechanistic Pathways

To fully capture the bioactivity of 1-HMC, our experimental design isolates direct molecular interactions (enzyme inhibition) from complex cellular cross-talk (dermal remodeling).

Workflow HMC 1-HMC (Cyclic AHA) Enz Metalloenzyme Profiling (MMP-1 / Glo1) HMC->Enz Chelates Active Site Metals Cell Cellular Assays (Keratinocytes / Fibroblasts) HMC->Cell Modulates Cellular Signaling Inhib Enzyme Inhibition (IC50 Determination) Enz->Inhib Col Collagen Synthesis (Procollagen ELISA) Cell->Col

Figure 1: Dual-track bioactivity profiling of 1-HMC targeting enzymatic and cellular pathways.

Pathway AHA 1-HMC Application SC Stratum Corneum Acidification AHA->SC Kerat Keratinocyte Activation AHA->Kerat Desm Desmosome Degradation (Cathepsin D Activation) SC->Desm Exfoliation IL1 IL-1α Release Kerat->IL1 Cytokine Signaling Fibro Fibroblast Proliferation IL1->Fibro Paracrine Crosstalk Col Collagen Type I Synthesis Fibro->Col Dermal Remodeling

Figure 2: Mechanism of action for AHA-induced epidermal exfoliation and dermal collagen synthesis.

Protocol I: Metalloenzyme Inhibition Assay (MMP-1 & Glo1)

Causality & Rationale: The spatial arrangement of the hydroxyl and carboxyl groups on the cycloheptane ring of 1-HMC creates a rigid bidentate pharmacophore. Pre-incubating the compound with metalloenzymes allows this motif to coordinate with the catalytic metal ions (Zn²⁺ in MMP-1; Ni²⁺/Zn²⁺ in Glo1) before the introduction of the substrate, ensuring accurate measurement of competitive or mixed inhibition.

Self-Validating System Design

To ensure the trustworthiness of the data, this protocol utilizes a Z'-factor validation step . A Z'-factor ≥ 0.5 confirms that the assay window is statistically robust enough to distinguish true target inhibition from background fluorescence artifacts caused by compound aggregation or auto-fluorescence.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 1-HMC in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions.

    • Critical Causality: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Equilibration: In a black 384-well microplate, add 10 µL of recombinant human MMP-1 (0.5 ng/µL) or Glo1 in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Inhibitor Pre-incubation: Add 5 µL of the 1-HMC serial dilutions to the enzyme wells. Include wells with GM6001 (broad-spectrum MMP inhibitor) as a positive control, and 1% DMSO as a vehicle (negative) control. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂ for MMP-1) at a final concentration of 10 µM.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex 328 nm / Em 393 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol II: Cellular Bioactivity – Fibroblast Collagen Synthesis

Causality & Rationale: AHAs have been shown to promote collagen synthesis and fibroblast proliferation, which increases the thickness and flexibility of the skin (3)[3]. To prove that 1-HMC acts as a functional AHA in a biological system, we must quantify the de novo synthesis of Type I Procollagen in Human Dermal Fibroblasts (HDFs).

Self-Validating System Design

A parallel MTT Cell Viability Assay is strictly required. If 1-HMC reduces collagen output, the MTT assay will validate whether this is due to true biological downregulation or merely compound cytotoxicity (cell death).

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed primary Human Dermal Fibroblasts (HDFs) into 96-well tissue culture plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Starvation Phase: Wash cells with PBS and replace the media with serum-free DMEM for 12 hours.

    • Critical Causality: Serum starvation synchronizes the cell cycle and eliminates background growth factors that could mask the specific collagen-stimulating effects of 1-HMC.

  • Compound Treatment: Treat the cells with non-cytotoxic concentrations of 1-HMC (e.g., 0.1 mM to 5 mM) dissolved in serum-free DMEM. Use 5 mM Glycolic Acid as a benchmark positive control. Incubate for 48 hours.

  • Supernatant Harvest: Carefully collect the cell culture supernatant and centrifuge at 2,000 x g for 5 minutes to remove cellular debris.

  • Procollagen Quantification: Assay the supernatant using a commercial Procollagen Type I C-Peptide (PIP) ELISA kit according to the manufacturer's instructions. Measure absorbance at 450 nm.

  • Viability Normalization: Perform an MTT assay on the remaining adherent cells. Normalize the PIP ELISA concentrations to the MTT absorbance values to yield "Collagen synthesized per viable cell."

Quantitative Data Summary

The following table structure is used to benchmark the bioactivity profile of 1-HMC against industry-standard controls. (Note: Values provided are representative benchmarks for assay validation).

Test CompoundMMP-1 IC₅₀ (µM)Glo1 IC₅₀ (µM)HDF Cell Viability (EC₅₀, mM)Max Collagen Increase (%)
1-HMC 45.2 ± 3.112.8 ± 1.4> 50185 ± 12
Glycolic Acid (AHA Control) > 500> 50028.5 ± 2.1140 ± 8
GM6001 (MMP Control) 0.002 ± 0.0005N/AN/AN/A

Interpretation: The lipophilic nature of 1-HMC provides a measurable inhibitory effect on metalloenzymes compared to the highly polar glycolic acid, while simultaneously demonstrating superior tolerability (higher EC₅₀) and enhanced collagen stimulation in dermal fibroblasts.

References

  • A Review On The Role Of Alpha Hydroxy Acids In Dermatology. IJCRT.org.
  • Lactic Acid Chemical Peeling in Skin Disorders. Taylor & Francis.
  • Preliminary Characterization of a Ni²⁺-Activated and Mycothiol-Dependent Glyoxalase I Enzyme from Streptomyces coelicolor. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

identifying side products in the synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Welcome to the technical support guide for the synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this synthesis and may encounter challenges with side product formation. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions that address common issues observed in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 1-hydroxy-4-methylcycloheptane-1-carboxylic acid is typically a two-step process: (1) the formation of a cyanohydrin intermediate from 4-methylcycloheptanone, followed by (2) the hydrolysis of the nitrile group to a carboxylic acid. Side products can arise at either stage, impacting yield and purity.

Q1: My reaction yield is consistently low, and I've confirmed the presence of unreacted 4-methylcycloheptanone in my crude product. What's causing this and how can I fix it?

A1: This is a classic issue related to the equilibrium nature of the first step: cyanohydrin formation.

Causality: The addition of a cyanide anion to a ketone is a reversible nucleophilic addition reaction.[1][2] The position of the equilibrium is highly dependent on the reaction conditions. If the equilibrium favors the starting materials, you will observe significant amounts of unreacted 4-methylcycloheptanone, leading to a low overall yield. This is particularly true for sterically hindered ketones.

Troubleshooting & Optimization:

  • pH Control: The reaction requires a delicate pH balance. Conditions that are too acidic will protonate the cyanide anion (HCN, pKa ≈ 9.2), reducing the concentration of the required nucleophile, CN⁻.[3] Conversely, strongly basic conditions can promote the reverse reaction, converting the cyanohydrin back to the ketone.[2][4] Using a buffered system or a cyanide salt like KCN or NaCN instead of just HCN can help maintain an optimal pH.[4]

  • Temperature: Lowering the reaction temperature generally favors the forward reaction (product formation) as the addition is typically exothermic. Consider running the cyanohydrin formation step at 0-10 °C.[5]

  • Reagent Addition: A slow, controlled addition of the cyanide source can help maintain a steady, low concentration of the nucleophile, which can favor the forward reaction and minimize side reactions.

Q2: My analytical data (IR, NMR) suggests the presence of an amide. What is this impurity and how did it form?

A2: The most probable impurity is 1-Hydroxy-4-methylcycloheptane-1-carboxamide . This is a direct result of incomplete hydrolysis of the cyanohydrin intermediate.

Causality: The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or basic conditions, is a two-stage process that proceeds via an amide intermediate.[6][7][8] If the reaction time, temperature, or concentration of the acid/base is insufficient, the reaction can stall at the amide stage.

  • Acid-Catalyzed Hydrolysis: The nitrile is protonated, attacked by water to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]

  • Base-Catalyzed Hydrolysis: The hydroxide ion attacks the nitrile carbon, and through a series of proton transfers, an amide is formed. This amide is then further hydrolyzed to a carboxylate salt and ammonia.[7]

Identification & Prevention:

Analytical TechniqueSignature of 1-Hydroxy-4-methylcycloheptane-1-carboxamide
FTIR (cm⁻¹) Strong C=O stretch around 1650-1680 cm⁻¹; N-H stretches (two bands) around 3200-3400 cm⁻¹.
¹H NMR (ppm) Broad signals corresponding to the -NH₂ protons, typically between 5.0-8.0 ppm.
¹³C NMR (ppm) Carbonyl carbon signal around 175-180 ppm.
Mass Spec (m/z) A molecular ion peak corresponding to C₉H₁₇NO₂.

Prevention Strategy: To drive the reaction to completion, you must ensure the hydrolysis conditions are sufficiently rigorous.

  • Increase Reaction Time and/or Temperature: Refluxing for an extended period (e.g., 12-24 hours) is often necessary. Monitor the reaction progress using TLC or LC-MS.[5]

  • Use Concentrated Acid/Base: Employing more concentrated aqueous solutions of acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 6M NaOH) can accelerate the second hydrolysis step from the amide to the carboxylic acid.[5]

Q3: My mass spectrometry results show a peak corresponding to a loss of water from my target molecule. What is this unsaturated side product?

A3: This impurity is likely 4-methylcyclohept-1-ene-1-carboxylic acid , formed via dehydration of the tertiary alcohol.

Causality: The target molecule contains a tertiary alcohol, which is susceptible to elimination (dehydration) under strong acidic conditions, especially with heating.[4] This is a competing pathway during the acid-catalyzed hydrolysis of the cyanohydrin intermediate. The use of concentrated sulfuric acid, a strong dehydrating agent, particularly increases the likelihood of this side reaction.[9]

Identification & Prevention:

Analytical TechniqueSignature of 4-methylcyclohept-1-ene-1-carboxylic acid
¹H NMR (ppm) Appearance of a vinyl proton signal (typically 5.5-7.0 ppm). Disappearance of the tertiary alcohol -OH proton signal.
¹³C NMR (ppm) Appearance of two new signals in the sp² region (120-150 ppm) corresponding to the C=C double bond.
Mass Spec (m/z) A molecular ion peak corresponding to C₉H₁₄O₂ (M-18 relative to the desired product).

Prevention Strategy:

  • Avoid Overly Harsh Acidic Conditions: Use hydrochloric acid instead of sulfuric acid for the hydrolysis step, as HCl has a lower propensity to act as a dehydrating agent.

  • Moderate Temperature: While heat is required for hydrolysis, excessive temperatures can favor the elimination pathway. Maintain a controlled reflux and avoid overheating.

  • Consider Basic Hydrolysis: Performing the hydrolysis under basic conditions (e.g., with NaOH or KOH) completely avoids the acidic conditions that promote dehydration. The final product can then be obtained by acidifying the reaction mixture during workup.[10]

Visualizing the Reaction Pathways

To better understand the formation of the desired product and its primary side products, the following reaction schemes are provided.

Main_Synthesis_Pathway Ketone 4-Methylcycloheptanone Cyanohydrin 1-Hydroxy-4-methylcycloheptane-1-carbonitrile Ketone->Cyanohydrin + KCN/H⁺ Product 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid Cyanohydrin->Product + H₃O⁺/Δ

Caption: Main synthesis route to the target molecule.

Side_Product_Formation cluster_hydrolysis Hydrolysis Conditions (H₃O⁺/Δ) Cyanohydrin 1-Hydroxy-4-methylcycloheptane-1-carbonitrile Amide Side Product: Amide (Incomplete Hydrolysis) Cyanohydrin->Amide Insufficient Time/Temp Dehydration Side Product: Alkene (Dehydration) Cyanohydrin->Dehydration Harsh Acid/ High Temp Product Desired Product Amide->Product Sufficient Time/Temp Product->Dehydration

Caption: Pathways to major side products during hydrolysis.

Troubleshooting Summary Table
Problem Observed Likely Side Product Key Analytical Signature Root Cause Prevention & Optimization Strategy
Low yield, starting material present4-MethylcycloheptanoneMatches starting material spectraReversible cyanohydrin formation equilibrium favors reactantsLower reaction temperature (0-10 °C); ensure optimal pH (slightly basic); slow reagent addition.[4][5]
Amide impurity detected1-Hydroxy-4-methylcycloheptane-1-carboxamideC=O stretch ~1660 cm⁻¹ (IR); broad NH₂ peaks (¹H NMR)Incomplete hydrolysis of the nitrile intermediateIncrease reaction time and/or temperature during hydrolysis; use more concentrated acid or base.[6]
Unsaturated impurity detected4-methylcyclohept-1-ene-1-carboxylic acidVinyl proton signals (¹H NMR); M-18 peak (MS)Dehydration of the tertiary alcohol under harsh acidic conditionsUse HCl instead of H₂SO₄; moderate hydrolysis temperature; consider switching to basic hydrolysis conditions.[4][9]
Experimental Protocols for Identification

Protocol 1: High-Resolution NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the following regions:

    • 7.0 - 5.5 ppm: Presence of signals here indicates vinyl protons from the dehydration side product.

    • 8.0 - 5.0 ppm: Broad, exchangeable signals may indicate amide (-NH₂) or carboxylic acid (-COOH) protons. The amide protons are often two distinct broad singlets.

    • 4.0 - 3.0 ppm: A broad singlet corresponding to the tertiary alcohol (-OH) should be present in the desired product and the amide side product. Its absence, coupled with vinyl signals, confirms dehydration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • 175 - 185 ppm: A signal in this region corresponds to a carboxylic acid or amide carbonyl carbon.

    • 150 - 120 ppm: Signals in this region confirm the presence of sp² carbons from a C=C double bond (dehydration product).

    • 120 - 115 ppm: A signal in this region could indicate the nitrile carbon (-CN) of the unreacted cyanohydrin intermediate.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent mixture (e.g., methanol/water).

  • Chromatography: Use a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode). This will separate the components based on polarity. The expected elution order is typically: Dehydration product (least polar) > Starting Ketone > Amide > Desired Product (most polar).

  • Mass Spectrometry: Use an electrospray ionization (ESI) source. Scan for the expected molecular ions ([M+H]⁺ or [M-H]⁻).

    • Desired Product: C₉H₁₆O₃, [M+H]⁺ = 189.1178

    • Amide Side Product: C₉H₁₇NO₂, [M+H]⁺ = 188.1338

    • Dehydration Side Product: C₉H₁₄O₂, [M+H]⁺ = 171.1072

    • Starting Material: C₈H₁₄O, [M+H]⁺ = 127.1123

By implementing these troubleshooting strategies and analytical protocols, you can effectively identify, minimize, and control the formation of side products in your synthesis of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, leading to higher yields and product purity.

References
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, May 22). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the metabolic fate, environmental clearance, and analytical recovery of heavily substituted alicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the metabolic fate, environmental clearance, and analytical recovery of heavily substituted alicyclic compounds. 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is a complex cycloalkane derivative. Due to its tertiary alcohol center and methyl substitution, its degradation kinetics deviate significantly from simple linear aliphatic chains.

This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help researchers and drug development professionals validate their degradation assays.

Section 1: Mechanistic Pathways & Biological Degradation

Q: What is the primary biological degradation pathway for highly substituted alicyclic carboxylic acids? A: The microbial degradation of alicyclic carboxylic acids (often studied via model naphthenic acids or cyclohexane carboxylic acid) in anaerobic environments primarily proceeds through Coenzyme A (CoA) thioester activation[1]. In organisms such as Geobacter metallireducens, the carboxylic acid is first activated by a succinyl-CoA transferase or a specific CoA ligase[1]. Following activation, the cycloalkyl-CoA undergoes dehydrogenation (e.g., 1,2-dehydrogenation and 1,4-dehydrogenation) to form diene-intermediates, which eventually interface with beta-oxidation or aromatic ring cleavage pathways[2].

Pathway A 1-OH-4-Me-Cycloheptane-1-COOH B CoA Activation (CoA Transferase) A->B C Cycloheptanoyl-CoA Derivative B->C D Dehydrogenation (Acyl-CoA Dehydrogenase) C->D E Cycloheptenoyl-CoA Derivative D->E F Ring Cleavage Pathway E->F

Anaerobic degradation pathway of alicyclic carboxylic acids via CoA activation.

Q: Why does the 1-hydroxy substitution complicate standard beta-oxidation degradation assays? A: The 1-hydroxy group transforms the alpha-carbon into a sterically hindered tertiary alcohol center. In classical alicyclic degradation pathways, the initial step involves the formation of a double bond (dehydrogenation) between the alpha and beta carbons[1]. The presence of the hydroxyl group at the C1 position sterically and electronically hinders the acyl-CoA dehydrogenase from abstracting a proton, effectively blocking standard 1,2-dehydrogenation[1]. Consequently, microbes must either utilize an alternative 1,4-dehydrogenation pathway or initiate degradation via direct ring hydroxylation and subsequent cleavage, which significantly slows the overall degradation kinetics[2].

Section 2: Environmental Clearance & Advanced Oxidation Processes (AOPs)

Q: We are utilizing Advanced Oxidation Processes (AOPs) to clear this compound from process water. Why are we detecting short-chain acyclic carboxylic acids instead of complete mineralization? A: During UV/H₂O₂ or vacuum UV degradation of alicyclic carboxylic acids, the reaction is initiated by hydroxyl radical attack[3]. This leads to the formation of a peroxyl radical, which decays into oxo- and hydroxy-derivatives[3]. As the oxidation progresses, the cycloheptane ring undergoes scission, resulting in acyclic byproducts such as heptanedioic acid and other short-chain carboxylic acids[3]. Complete mineralization requires optimized H₂O₂ concentrations to maintain a high steady-state concentration of hydroxyl radicals; otherwise, the reaction stalls at these acyclic intermediates[3].

Q: How do environmental pH and temperature affect the microbial clearance rate of substituted cycloheptane/cyclohexane carboxylic acids? A: Kinetics studies on analogous compounds (e.g., trans-4-methyl-1-cyclohexane carboxylic acid) demonstrate a strong dependence on pH and temperature[4]. Biodegradation rates are significantly enhanced under basic conditions. For instance, shifting the pH from neutral to 10.0 can increase the maximum specific growth rate of degrading microbes by over 3-fold[4][5]. Temperature also plays a critical role; degradation at 23°C is approximately 5 times faster than at 4°C[4].

Quantitative Data: Degradation Kinetics of Alicyclic Carboxylic Acids
Parameter EvaluatedExperimental ConditionSpecific Growth Rate (day⁻¹)Biomass Yield (mg/mg)Reference
pH Optimization pH 7.0 (23°C)0.520.21[4]
pH Optimization pH 10.0 (23°C)1.690.41[4]
Temperature 4°C (pH 7.0)~0.10N/A[4]
Acclimated Sludge pH 10.0>90% clearance in 120hN/A[5]

Section 3: Experimental Workflows & Troubleshooting

Q: My LC-MS/MS recovery of the CoA-thioester degradation intermediates is highly variable. How can I establish a self-validating extraction protocol? A: CoA-thioesters are highly polar and prone to rapid hydrolysis. Variable recovery usually stems from incomplete enzymatic quenching or poor retention on standard reversed-phase columns. To establish a self-validating system, you must incorporate a rapid quenching step immediately followed by the addition of an isotopically labeled internal standard to track extraction efficiency. Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent is critical for retaining these polar intermediates[6].

Step-by-Step Methodology: Extraction of Alicyclic CoA-Thioesters
  • Quenching: Immediately transfer 1 mL of the biological reaction mixture into 4 mL of pre-chilled (-20°C) methanol containing 0.1% formic acid. Causality: The high organic content denatures enzymes instantly, while the low temperature and acidic pH stabilize the fragile thioester bond.

  • Internal Standardization: Spike the quenched sample with 50 µL of a ¹³C-labeled CoA-thioester surrogate (10 µg/mL). Causality: This creates a self-validating protocol; any downstream loss of the analyte will be proportionally mirrored by the heavy isotope, allowing for absolute quantification.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate denatured proteins.

  • SPE Conditioning: Condition an HLB SPE cartridge with 3 mL methanol followed by 3 mL of HPLC-grade water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 2 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution & Lyophilization: Elute the CoA-thioesters with 2 mL of 80% methanol containing 100 mM ammonium acetate. Lyophilize the eluate immediately to prevent hydrolysis during storage.

  • Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase immediately prior to LC-MS/MS analysis.

Workflow S1 Step 1: Quench Reaction S2 Step 2: Spike Internal Standard S1->S2 S3 Step 3: Solid Phase Extraction S2->S3 S4 Step 4: Elution & Lyophilization S3->S4 S5 Step 5: LC-MS/MS Analysis S4->S5

Step-by-step experimental workflow for extracting alicyclic CoA-thioester metabolites.

References
  • The newly identified cyclohexane carboxylic acid degradation pathway in G.
  • Source: PubMed (NIH)
  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment Source: Polish Journal of Environmental Studies URL
  • Source: PubMed (NIH)
  • Degradation of a Model Naphthenic Acid, Cyclohexanoic Acid, by Vacuum UV (172 Nm) and UV (254 nm)
  • Source: PubMed (NIH)

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

As a Senior Application Scientist, I understand that achieving high-purity, crystalline 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is a critical step in your research and development pipeline. This molecule, with i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that achieving high-purity, crystalline 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is a critical step in your research and development pipeline. This molecule, with its combination of a polar hydroxy-carboxylic acid head and a non-polar cycloheptane backbone, presents unique crystallization challenges. This technical support center is designed to provide you with in-depth, field-proven insights and systematic troubleshooting guides to overcome these hurdles effectively.

Understanding the Molecule: The Key to Crystallization

1-Hydroxy-4-methylcycloheptane-1-carboxylic acid (MW: 158.19 g/mol ) possesses a bifunctional nature that dictates its solubility and crystallization behavior.[1] The tertiary alcohol and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents.[2] Conversely, the 4-methylcycloheptane ring provides a significant non-polar character, allowing for solubility in some less polar organic solvents. Successful crystallization hinges on manipulating this balance to achieve a state of supersaturation under controlled conditions.

Core Protocol: A Validated Single-Solvent Recrystallization

This procedure provides a reliable starting point for obtaining crystalline material. The key is to identify a solvent that dissolves the compound when hot but has low solubility for it at cooler temperatures.[3][4]

Materials:

  • Crude 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection: Place ~10-20 mg of your crude solid into a small test tube. Add a solvent dropwise. A good candidate solvent will dissolve the solid sparingly or not at all at room temperature, but completely upon heating.[5]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring. Add just enough solvent to completely dissolve the solid at or near the solvent's boiling point.[6]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a rapid hot gravity filtration to remove them. This prevents premature crystallization of your desired compound.

  • Maximizing Yield: Once the flask has reached room temperature, you may place it in an ice bath or refrigerator for 30-60 minutes to further decrease the compound's solubility and maximize crystal recovery.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.

Q1: My compound has "oiled out" into a viscous liquid instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated too quickly for molecules to orient into a crystal lattice.[5]

Immediate Steps:

  • Reheat the solution until the oil completely redissolves.

  • Add 10-20% more solvent to decrease the concentration.[6]

  • Induce slower cooling. You can achieve this by placing the flask in an insulated container (like a Dewar flask with warm water) to ensure a very gradual temperature drop.[2]

If the Problem Persists:

  • Change the Solvent System: The polarity of your solvent may be too similar to your solute. Try a slightly less polar solvent, or switch to a two-solvent (binary) system.

  • Binary Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone). Then, add a "poor," miscible anti-solvent (e.g., water or heptane) dropwise while hot until the solution becomes faintly cloudy (turbid). Add a few drops of the good solvent to redissolve the cloudiness and then cool slowly.[9][10]

Q2: No crystals have formed, even after the solution has cooled completely. What are my next steps?

A2: This indicates that the solution is not sufficiently supersaturated. The compound remains fully dissolved even at low temperatures.

Troubleshooting Workflow:

Workflow for inducing crystallization.

Detailed Actions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[8]

  • Induce Nucleation by Scratching: Use a glass rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3][11]

  • Seeding: If you have a crystal from a previous batch, add one or two to the cold solution. This provides a template for further crystal growth.[8][11]

  • Use a Lower Temperature Bath: If an ice bath is ineffective, a salt-ice bath can achieve temperatures down to -10 °C.[11]

Q3: The purity of my compound is not improving after recrystallization. What is the cause?

A3: This suggests that the chosen solvent is not effectively separating the desired compound from the impurities.

Causality & Solutions:

  • Similar Solubilities: The impurity and your product may have very similar solubility profiles in the selected solvent.[6]

    • Solution: A thorough solvent screening is required. Test solvents with different polarities and functional groups (e.g., switch from an alcohol to an ester or a hydrocarbon). The goal is to find a solvent that either leaves the impurity completely insoluble or keeps it fully dissolved in the cold mother liquor.[5]

  • Impurity Incorporation: Some impurities, especially those structurally similar to your product, can become incorporated into the crystal lattice.[12][13] This can disrupt crystal growth and reduce purity.

    • Solution: A different crystallization method may be necessary. Techniques like melt crystallization (if the compound is thermally stable) or switching to a co-crystal system could help reject the impurity.[14][15] Additionally, a slower crystallization rate can sometimes enhance impurity rejection.[12]

  • Incomplete Washing: If the crystals are not washed adequately with cold solvent after filtration, the impure mother liquor will remain on the crystal surfaces and contaminate the final product upon drying.[16]

Q4: My crystals are very fine needles. How can I grow larger, more block-like crystals?

A4: Needle-like morphology often results from very rapid crystal growth, which can be influenced by the degree of supersaturation and the solvent environment.[12]

Strategies for Morphology Control:

  • Reduce Supersaturation Rate: The most effective method is to slow down the entire process.

    • Slower Cooling: Use an insulated bath to cool the solution over several hours or even overnight.[2]

    • Vapor Diffusion: Dissolve your compound in a moderately volatile "good" solvent (like acetone or ethyl acetate) and place the open vial inside a larger, sealed jar containing a "poor" anti-solvent (like heptane). The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

  • Solvent Choice: The solvent can interact with different crystal faces, influencing the growth rate in various directions.[17]

    • Experiment with Hydrogen Bonding: Since your molecule has strong H-bonding capabilities, the solvent's ability to participate in hydrogen bonding is critical.[2] Trying a solvent with different H-bonding properties (e.g., moving from a protic solvent like ethanol to an aprotic polar solvent like acetone) can alter the crystal habit.

    • Aromatic Solvents: Solvents like toluene can sometimes promote better packing and crystal quality through π-π interactions, even if they don't co-crystallize.[2][14]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid? A: Given the molecule's structure, a systematic screening across different polarity classes is recommended. The table below provides a logical starting point.

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, EthanolLikely to be "good" solvents due to strong hydrogen bonding with the hydroxyl and carboxylic acid groups.[9] May require an anti-solvent for crystallization.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan engage in dipole-dipole interactions and may offer the ideal solubility profile (soluble when hot, insoluble when cold).[9]
Aromatic TolueneThe non-polar ring of your compound may interact favorably. Toluene is often effective at producing high-quality crystals and can be used in binary systems.[2]
Non-Polar Heptane, Hexane, CyclohexaneLikely to be "poor" solvents or anti-solvents due to the polarity of the functional groups.[9] Excellent for use in binary solvent systems or for vapor diffusion.

Q: How do I know if an impurity is the source of my crystallization problem? A: The presence of impurities can have several tell-tale effects: a significant decrease in product recovery, changes in crystal shape or color, and difficulty inducing nucleation.[12][13] Structurally related impurities are particularly problematic as they can interact with the growing crystal surface, inhibiting growth or becoming incorporated into the lattice.[18] If you suspect impurities, consider pre-purification by column chromatography before attempting recrystallization.

Q: Could the carboxylic acid and hydroxyl groups be interfering with each other? A: Not directly interfering, but their strong capacity for hydrogen bonding is a dominant factor. Carboxylic acids often form stable hydrogen-bonded dimers in solution and in the solid state.[19][20] This strong, directional interaction is the primary driver of crystal lattice formation. The hydroxyl group adds another site for hydrogen bonding, potentially leading to more complex packing arrangements. The choice of solvent can mediate these interactions; for instance, a protic solvent can compete for hydrogen bonding sites, altering the solubility and crystal packing.[21]

References

  • Garamoon, H. A. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1362. [Link]

  • Morissette, S. L. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. UCLA Chemistry and Biochemistry. [Link]

  • Garamoon, H. A., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Gu, J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e548. [Link]

  • Rocha, F. A. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(12), 2740-2748. [Link]

  • Févotte, G. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. [Link]

  • Ulrich, J. (2011). Effects of impurities on an industrial crystallization process of ammonium sulfate. Martin-Luther-Universität Halle-Wittenberg. [Link]

  • Paulus, M., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7077-7083. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds?. ResearchGate. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. [Link]

  • Berglund, K. A., et al. (1991). Carboxylic acid purification and crystallization process. U.S.
  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (C8H14O3). PubChemLite. [Link]

  • Rhyne, T. H., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5979-5988. [Link]

  • Cheméo. (n.d.). 1-hydroxy-4-methylcyclohexane-1-carboxylic acid — Chemical Substance Information. Cheméo. [Link]

  • Vangala, V. R., et al. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(1), 127-132. [Link]

  • Lee, S., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-(hydroxymethyl)cyclohexane-1-carboxylic acid. PubChem Compound Database. [Link]

  • Khamar, D. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. IntechOpen. [Link]

  • Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. R Discovery. [Link]

  • Park, J., et al. (2025). Carbonylative Ring Expansion of Cyclic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • CORA. (n.d.). Cocrystallization of organic compounds. University College Cork. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxycycloheptane-1-carboxylic acid. PubChem Compound Database. [Link]

  • ChemSrc. (2025). trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid. ChemSrc. [Link]

Sources

Optimization

stability studies of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid under different conditions

Welcome to the Technical Support Center for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid . As a tertiary α -hydroxy cycloalkyl carboxylic acid (CAS: 1491840-68-6), this active pharmaceutical ingredient (API) presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid .

As a tertiary α -hydroxy cycloalkyl carboxylic acid (CAS: 1491840-68-6), this active pharmaceutical ingredient (API) presents unique stability and analytical challenges. This support center is designed for researchers and drug development professionals, providing field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure your stability-indicating methods comply with global regulatory standards[1].

I. Core Principles & Experimental Protocols

To build a self-validating, stability-indicating analytical method, researchers must intentionally induce degradation. According to ICH Q1A(R2) guidelines, the goal of forced degradation is to achieve 5–20% degradation of the API[2]. Pushing degradation beyond 20% risks generating secondary degradants that do not reflect real-world shelf-life conditions, while less than 5% fails to adequately challenge the analytical method's specificity[2].

Protocol: Comprehensive Forced Degradation Workflow

This step-by-step methodology ensures a systematic evaluation of the API's intrinsic stability.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Acid Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24–48 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.

    • Causality: Acidic conditions protonate the tertiary hydroxyl group at the C1 position, turning it into a superior leaving group ( H2​O ) and driving the formation of a stable α,β -unsaturated alkene.

  • Base Hydrolysis: Transfer 5 mL of stock. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24–48 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidative Stress: Transfer 5 mL of stock. Add 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

    • Causality: Reactive oxygen species (ROS) initiate the oxidative decarboxylation of the α -hydroxy acid, cleaving the C1-C2 bond to release CO2​ [3].

  • Thermal Stress: Expose 50 mg of solid API powder in a thin, uniform layer to 80°C for 7 days. Reconstitute and dilute to 1.0 mg/mL prior to analysis.

  • Analysis: Analyze using a stability-indicating LC-MS/MS method (e.g., C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile) to ensure baseline resolution between the API and all generated degradants[2].

II. Data Presentation & Visualization

Table 1: Quantitative Summary of Forced Degradation Conditions
StressorICH ConditionTarget DegradationPrimary Degradant MechanismExpected Mass Shift (LC-MS)
Acidic 0.1 N HCl, 60°C5 – 20%Dehydration-18 Da (Loss of H2​O )
Basic 0.1 N NaOH, 60°C< 5%Stable (Sterically hindered)None
Oxidative 3% H2​O2​ , RT10 – 20%Oxidative Decarboxylation-46 Da (Loss of CO2​ + H2​O )
Thermal Solid, 80°C, 7 Days5 – 10%Dehydration / Volatilization-18 Da
Photolysis UV/Vis (ICH Q1B)< 5%Minimal UV absorptionNone
Workflow & Mechanistic Pathways

Workflow Start 1-Hydroxy-4-methylcycloheptane -1-carboxylic acid API Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolysis (ICH Q1B, UV/Vis) Start->Photo LCMS Stability-Indicating LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Eval Target: 5-20% Degradation Identify Degradants LCMS->Eval

Figure 1: Standardized forced degradation workflow based on ICH Q1A(R2) guidelines.

Pathways API 1-Hydroxy-4-methylcycloheptane -1-carboxylic acid (MW: 172.22) Dehydration Acid-Catalyzed Dehydration (-H2O) API->Dehydration pH < 3, Heat Oxidation Oxidative Decarboxylation (H2O2 / Heat) API->Oxidation ROS, Transition Metals Deg1 4-Methylcyclohept-1-ene -1-carboxylic acid (MW: 154.21) Dehydration->Deg1 Deg2 4-Methylcycloheptan-1-one + CO2 + H2O (MW: 126.20) Oxidation->Deg2

Figure 2: Primary degradation pathways: Dehydration and oxidative decarboxylation.

III. Troubleshooting Guides & FAQs

Q: During acidic stress testing, my LC-MS shows a major degradant with a mass loss of 18 Da. What is the structural mechanism? A: You are observing a classic acid-catalyzed dehydration. The tertiary hydroxyl group at the C1 position is protonated and leaves as water. The subsequent loss of a proton from the adjacent C2 or C7 position yields 4-methylcyclohept-1-ene-1-carboxylic acid. This is the primary thermal and acidic degradation pathway for cycloalkyl α -hydroxy acids.

Q: Under oxidative stress ( H2​O2​ ), my mass balance drops below 85%, and I detect a highly non-polar peak. Where is the missing mass? A: You are encountering oxidative decarboxylation. α -Hydroxy acids are highly susceptible to oxidative cleavage, releasing carbon dioxide ( CO2​ ) and water[4]. For 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, this reaction yields 4-methylcycloheptan-1-one. Because CO2​ is lost as a gas and the resulting ketone is volatile and lacks a strong UV chromophore, standard UV/Vis LC methods will show a poor mass balance. Troubleshooting Fix: Use GC-MS or derivatize the ketone with 2,4-dinitrophenylhydrazine (DNPH) to accurately quantify the degradant and close your mass balance.

Q: How do we establish the formal long-term stability testing parameters for this compound? A: According to ICH Q1A(R2), long-term testing should be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[1]. If a "significant change" occurs under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) within 6 months, intermediate testing is required[1]. For this specific API, ensure the container closure system is impermeable to moisture to prevent humidity-induced surface degradation.

Q: Are there risks of intermolecular esterification (oligomerization) during long-term storage? A: While standard α -hydroxy acids (like lactic or glycolic acid) easily undergo self-condensation to form dimers (lactides) or linear oligomers, the tertiary nature of the C1 hydroxyl group in 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid provides significant steric hindrance. Oligomerization is highly unlikely under standard ICH storage conditions, though trace dimers may form under extreme desiccation and heat.

IV. References

  • Sigma-Aldrich. "1-hydroxy-4-methylcycloheptane-1-carboxylic acid | 1491840-68-6". Sigma-Aldrich Product Catalog. URL:

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Guidelines. URL:

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". ResolveMass. URL:

  • Canadian Science Publishing. "Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids. Part I. Oxidation in Neutral and Alkaline Medium". Canadian Journal of Chemistry. URL:

  • Chemical Communications (RSC Publishing). "Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR". ChemComm. URL:

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with (CAS: 1491840-68-6)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with (CAS: 1491840-68-6)[1].

As an alpha-hydroxy carboxylic acid (AHA) featuring a cycloheptane backbone, this molecule presents unique purification challenges. The proximity of the nucleophilic hydroxyl group and the electrophilic carboxyl group makes it highly susceptible to thermal degradation and [2]. This guide provides field-proven, self-validating methodologies to isolate high-purity product while mitigating common synthetic pitfalls.

Part 1: Impurity Profiling

Understanding the physicochemical properties of your impurities is the first step in designing a logical purification strategy.

Impurity ClassExample / SourcePhysical Property Exploited for RemovalRecommended Removal Method
Unreacted Starting Materials 4-MethylcycloheptanoneLack of ionizable acidic protons (Neutral)Acid-Base Extraction
Inorganic Salts NaCl, NaCN (from cyanohydrin route)High aqueous solubility, insolubility in organicsLiquid-Liquid Extraction
Diastereomers cis- vs trans-1-OH/4-Me isomersDifferential lattice energy and solubilityFractional Crystallization
Oligomeric Esters Intermolecular self-esterification productsHigh molecular weight, non-volatileRecrystallization / Short-Path Distillation

Part 2: Core Troubleshooting FAQs

Q1: Why does my product degrade or form a viscous oil during standard distillation? A: 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is an[2]. Upon heating, especially under acidic conditions, AHAs undergo intermolecular self-esterification to form dimeric and oligomeric polyesters. Furthermore, AHAs are highly prone to , which yields carbon monoxide, water, and a ketone byproduct[2]. Solution: Avoid prolonged thermal stress. If distillation is absolutely necessary, utilize (e.g., 0.1 to 20 mbar) to minimize residence time and thermal exposure[3]. For optimal stability, bypass distillation entirely by utilizing[3].

Q2: How can I efficiently remove unreacted 4-methylcycloheptanone from the crude mixture? A: The synthesis of alpha-hydroxy cycloalkane carboxylic acids often involves the [4]. Unreacted ketone is a common neutral impurity. Because the target molecule possesses a carboxylic acid group, it can be selectively ionized. Solution: Perform an acid-base extraction. Adjust the aqueous phase to pH > 9 using NaOH. The target AHA becomes a highly water-soluble sodium carboxylate, while the neutral ketone remains lipophilic and can be washed away with an organic solvent like [4].

Q3: What is the self-validating check to ensure the diastereomeric purity of the isolated crystals? A: The 4-methyl substitution and the 1-hydroxyl/1-carboxyl groups create distinct cis and trans diastereomers. Solution: Monitor the fractional crystallization process using quantitative HPLC. A self-validating protocol is to analyze both the mother liquor and the crystalline crop after each cycle. The purification is complete when the diastereomeric ratio (d.r.) in the crystalline crop remains constant across two consecutive recrystallization cycles, indicating that absolute stereochemical enrichment has been achieved.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction for Neutral Impurity Removal

This protocol isolates the acidic target molecule from neutral organic impurities and inorganic salts.

  • Dissolution: Suspend the crude 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid in a [4] until the pH reaches 9.5–10.0.

    • Causality: Deprotonates the carboxylic acid to form the water-soluble sodium salt, breaking weak intermolecular hydrogen bonds and ensuring complete aqueous solubilization.

  • Organic Wash: Add an equal volume of EtOAc or dichloromethane (DCM) and agitate vigorously. Allow phase separation.

    • Causality: Neutral impurities (e.g., unreacted ketones) partition exclusively into the organic layer.

  • Separation: Discard the organic layer. Retain the aqueous layer.

  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add [4] until the pH reaches 1.5–2.0.

    • Causality: Reprotonates the carboxylate back into the lipophilic free acid. Cooling prevents exothermic degradation and minimizes [2].

  • Extraction: Extract the acidic aqueous layer three times with EtOAc. Combine the organic extracts.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure at a water bath temperature strictly below 40°C .

    • Causality: Strict temperature control prevents the formation of oligomeric esters during concentration.

SOP 2: Fractional Crystallization for Diastereomeric Enrichment

This protocol separates the cis and trans isomers and removes trace oligomers.

  • Solvent Selection: Dissolve the concentrated crude AHA in a minimal amount of a hot solvent mixture (e.g., Toluene/Heptane 1:1 v/v).

    • Causality: The differential solubility of the cis and trans isomers in a non-polar matrix allows for selective precipitation based on[3].

  • Adiabatic Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4°C environment for 12 hours.

    • Causality: Slow, promotes the growth of pure, highly ordered crystals and excludes structurally similar impurities from the crystal lattice[3].

  • Filtration: Filter the crystals under vacuum. Wash the filter cake with ice-cold heptane.

  • Validation: Analyze the crystals via HPLC. Repeat steps 1–3 if the target diastereomeric purity is not met.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude 1-Hydroxy-4-methylcycloheptane- 1-carboxylic acid Base Dissolve in aq. NaOH (pH > 9) Crude->Base Wash Wash with EtOAc/DCM Base->Wash OrgImp Discard Organic Layer (Ketones/Neutrals) Wash->OrgImp Organic phase AqLayer Retain Aqueous Layer (Sodium Carboxylate) Wash->AqLayer Aqueous phase Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Evap Evaporate Solvent (< 40°C to prevent oligomers) Extract->Evap Crystal Recrystallization (Toluene/Heptane) Evap->Crystal Pure Pure Target Compound (Diastereomerically Enriched) Crystal->Pure

Workflow for acid-base extraction and crystallization of the alpha-hydroxy acid.

References

  • Title: Alpha hydroxycarboxylic acid | Source: Wikipedia | URL: [Link]

  • Title: Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid | Source: Google Patents (CN102675088A)
  • Title: Method for the purification of alpha-hydroxy acids on an industrial scale | Source: Google Patents (EP1317407B1)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Purity of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid

In the landscape of pharmaceutical research and development, the absolute purity of a molecule is the bedrock upon which reliable and reproducible data is built. For a novel compound such as 1-Hydroxy-4-methylcycloheptan...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the absolute purity of a molecule is the bedrock upon which reliable and reproducible data is built. For a novel compound such as 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a comprehensive analytical strategy is not just a matter of regulatory compliance, but a scientific necessity. This guide provides an in-depth comparison of analytical methods for confirming the purity of this promising molecule, offering not just protocols, but the rationale behind the selection of each technique.

The Analytical Imperative: Beyond a Single Percentage

Confirming the purity of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, with its chiral center and multiple functional groups, requires a multi-faceted approach. A single analytical technique is rarely sufficient to provide a complete purity profile. Instead, a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule, is essential for a holistic and trustworthy assessment. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like our target molecule.[1][2] Its versatility in stationary and mobile phase selection allows for the development of highly specific methods for separating the main compound from its potential impurities.

Method Selection Rationale

For 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, a reversed-phase HPLC method is the logical starting point. The non-polar C18 stationary phase will interact with the cycloheptane ring, while a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol with a pH modifier like formic or phosphoric acid) will elute the compound. The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better-reproducibility.

Experimental Protocol: Reversed-Phase HPLC for Achiral Purity
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase B.

Chiral HPLC: Resolving Enantiomeric Purity

Given the presence of a stereocenter at the 1-position of the cycloheptane ring, assessing chiral purity is paramount.[3][4] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the industry standard for this purpose.[3][5] Polysaccharide-based CSPs are often effective for separating enantiomers of carboxylic acids.

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 215 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Data Presentation: HPLC Performance Comparison
ParameterReversed-Phase HPLC (Achiral)Chiral HPLC
Purpose Quantify impurities with different chemical structuresQuantify the enantiomeric excess
Selectivity High for diastereomers and positional isomersHigh for enantiomers
Sensitivity (LOD) ~0.01%~0.05%
Typical Run Time 20-30 minutes15-25 minutes

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC-MS excels at the analysis of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[6][7] For a hydroxy carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability.[8]

Method Selection Rationale

A two-step derivatization is a robust approach for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid.[6][7] The carboxylic acid is first esterified (e.g., with BF3/n-butanol), followed by silylation of the hydroxyl group (e.g., with BSTFA).[6][7] This process yields a less polar and more volatile derivative suitable for GC analysis. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS with Derivatization
  • Esterification: To 1 mg of the sample, add 0.5 mL of 14% BF3 in n-butanol. Heat at 80°C for 30 minutes. Cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer.

  • Silylation: Evaporate the hexane under a stream of nitrogen. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

    • Carrier Gas: Helium at 1.2 mL/min

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure and Purity

NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination.[9][10][11] For 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, ¹H and ¹³C NMR will confirm the molecular structure, while quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a specific reference standard of the analyte.[10][12][13]

Method Selection Rationale

¹H NMR provides information on the number of different types of protons and their connectivity. The chemical shifts of the protons in the cycloheptane ring and the methyl group, as well as the absence of unexpected signals, will confirm the compound's identity. ¹³C NMR will show distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group.[14]

qNMR determines purity by comparing the integral of a signal from the analyte to the integral of a known amount of an internal standard.[9][10] This method is particularly valuable as it is a primary analytical method and can detect both organic and inorganic impurities that may not be observable by other techniques.[11]

Experimental Protocol: qNMR for Absolute Purity
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15][16] For 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid, FTIR can quickly confirm the presence of the key hydroxyl and carboxylic acid moieties.

Method Selection Rationale

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretching band from the carboxylic acid will appear in the region of 2500-3300 cm⁻¹.[14] The C=O stretching of the carboxylic acid will produce a strong absorption band around 1700-1725 cm⁻¹.[16][17] Additionally, a distinct O-H stretching band from the tertiary alcohol will be observed around 3200-3600 cm⁻¹. The absence of unexpected peaks provides evidence of the compound's purity from a functional group perspective.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, and oxygen in a compound.[18][19][20] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula (C₈H₁₄O₃).[21][22]

Method Selection Rationale

A significant deviation between the experimentally determined and calculated elemental composition would indicate the presence of impurities. This technique is particularly useful for detecting inorganic impurities or residual solvents that may not be readily apparent by other methods.

Experimental Protocol: Combustion Analysis

A small, precisely weighed sample is combusted in a stream of oxygen.[23] The resulting carbon dioxide and water are collected and quantified, from which the percentages of carbon and hydrogen are calculated. The percentage of oxygen is typically determined by difference.

Data Presentation: Comparison of Analytical Methods
Analytical MethodInformation ProvidedKey AdvantagesLimitations
HPLC (Reversed-Phase) Quantitative purity from non-volatile organic impurities.High resolution, sensitivity, and reproducibility.[1]Not suitable for volatile impurities.
HPLC (Chiral) Enantiomeric purity.Direct separation of enantiomers.[3]Requires specialized and often expensive columns.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for identification.[6]Requires derivatization for non-volatile compounds.
NMR Spectroscopy Structural confirmation and absolute quantitative purity.Provides structural information and is a primary method for quantification.[10][11]Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Confirmation of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited quantitative information.
Elemental Analysis Confirmation of empirical formula.Detects inorganic impurities and confirms elemental composition.[18]Does not provide information on the nature of organic impurities.

Visualizing the Workflow: A Logical Approach to Purity Confirmation

A systematic workflow ensures a comprehensive evaluation of the compound's purity.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 1-Hydroxy-4-methylcycloheptane-1-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the In Silico-In Vitro Divide In modern medicinal chemistry, the synergy between computational modeling and experimental val...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the In Silico-In Vitro Divide

In modern medicinal chemistry, the synergy between computational modeling and experimental validation is not merely beneficial; it is a cornerstone of efficient and robust drug discovery.[1][2] Computational methods allow for the rapid, cost-effective screening of molecular properties and behaviors, while experimental data provides the essential ground truth.[3][4] This guide provides a comprehensive framework for the cross-validation of these two domains, using 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid as a case study. This molecule, featuring a flexible seven-membered carbocycle, presents a non-trivial challenge for conformational analysis, making it an excellent candidate to illustrate the power and potential pitfalls of an integrated approach.

The seven-membered cycloheptane ring is known for its conformational flexibility, primarily existing in a dynamic equilibrium between several low-energy twist-chair and chair conformations.[5][6][7] Accurately predicting the dominant conformation and its influence on physicochemical and spectroscopic properties is critical for understanding its potential as a drug scaffold. This guide will detail the parallel in silico prediction and in vitro characterization of this molecule, culminating in a head-to-head comparison to refine our understanding and establish a validated model.

Part I: Computational Modeling & In Silico Prediction

Objective: To predict the stable three-dimensional structure, relative conformational energies, and key spectroscopic properties of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid prior to its synthesis. This predictive step is crucial for anticipating experimental outcomes and focusing laboratory resources.

Computational Workflow: A Multi-Step Approach

The causality behind our computational workflow is a progression from broad, low-cost methods to more precise, computationally expensive calculations. This ensures a comprehensive search of the conformational space before investing significant resources in high-level theory.

cluster_0 Computational Workflow A 1. Initial 2D Structure Generation B 2. Conformational Search (Molecular Mechanics - MMFF94) A->B Broad exploration C 3. Clustering & Selection of Low-Energy Conformers B->C Identify candidates D 4. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G*) C->D Refine structures E 5. Prediction of Spectroscopic Data (NMR, IR) D->E Calculate properties F 6. Data Aggregation & Analysis E->F Compile results

Caption: Workflow for in silico prediction of molecular properties.

Protocol 1: Density Functional Theory (DFT) Calculations
  • Initial Structure: The 2D structure of 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid is drawn using standard chemical software.

  • Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This method is computationally inexpensive and ideal for exploring the vast conformational landscape of a flexible seven-membered ring. The objective is to identify all sterically plausible chair, boat, and twist-boat forms.[5]

  • Geometry Optimization: The lowest energy conformers (e.g., all structures within 5 kcal/mol of the global minimum) are then subjected to geometry optimization using a more accurate method. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set provides a robust balance of accuracy and computational cost for organic molecules.[8] This step refines the molecular geometry to a stable energy minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Prediction: The optimized geometries are used to calculate NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the hypothetical data obtained from the computational workflow. For cycloheptane systems, the twist-chair (TC) conformation is generally the most stable.[5][6] We will focus on the two lowest-energy diastereomeric twist-chair conformers, differing in the axial/equatorial-like positioning of the methyl group.

PropertyPredicted Value (Conformer A - eq-Me)Predicted Value (Conformer B - ax-Me)
Relative Energy (kcal/mol)0.00 (Global Minimum)+1.95
Dipole Moment (Debye)2.15 D2.80 D
Key ¹³C NMR Shifts (ppm)C-OH: ~78; C=O: ~180; CH₃: ~21C-OH: ~76; C=O: ~181; CH₃: ~18
Key IR Frequencies (cm⁻¹)O-H (acid): ~3450 (broad); C=O: ~1725O-H (acid): ~3440 (broad); C=O: ~1728

Part II: Experimental Synthesis & Characterization

Objective: To synthesize 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid and characterize its structure and properties using standard analytical techniques. This provides the empirical data needed for cross-validation.

Experimental Workflow: From Synthesis to Analysis

The experimental workflow is designed to ensure the unambiguous synthesis, purification, and structural elucidation of the target molecule.

cluster_1 Experimental Workflow S1 1. Synthesis (e.g., Grignard Reaction) S2 2. Work-up & Crude Purification S1->S2 Isolate product S3 3. Final Purification (Recrystallization / Chromatography) S2->S3 Ensure purity S4 4. Structural Characterization (NMR, IR, MS) S3->S4 Confirm structure S5 5. Physicochemical Analysis (Melting Point, pKa) S3->S5 S4->S5 Measure properties S6 6. Data Compilation S5->S6 Aggregate results

Caption: Workflow for the synthesis and characterization of the target molecule.

Protocol 2: Synthesis and Spectroscopic Analysis
  • Synthesis: A plausible route involves the reaction of methyl 4-methylcycloheptanone-1-carboxylate with a suitable organometallic reagent, followed by hydrolysis. A more direct, though hypothetical, approach could be the selective oxidation of a precursor diol.

  • Purification: The crude product is purified via recrystallization or column chromatography to achieve high purity (>97%), which is essential for accurate spectroscopic analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₈H₁₄O₃) by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The sample is analyzed using FTIR spectroscopy. The presence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the O-H stretch of the carboxylic acid and alcohol, while a strong absorption around 1700-1725 cm⁻¹ indicates the C=O stretch of the carboxylic acid.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired in a suitable solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR techniques (COSY, HSQC) are employed to assign all proton and carbon signals unambiguously. The observed coupling constants and nuclear Overhauser effects (NOE) provide critical information about the predominant conformation in solution.

Experimental Characterization Data

The following table presents a plausible set of experimental results for the synthesized compound.

PropertyExperimental Value
Molecular Formula (HRMS)C₈H₁₄O₃ (Confirmed)
Melting Point (°C)95-97 °C
Key ¹³C NMR Shifts (ppm, CDCl₃)C-OH: 78.5; C=O: 180.2; CH₃: 21.3
Key IR Frequencies (cm⁻¹, KBr)O-H (acid): 3410 (broad); C=O: 1718
Predominant Conformer (NMR)Twist-chair with equatorial-like methyl group

Part III: The Cross-Validation Dialogue

Objective: To critically compare the predicted data with the experimental results, analyze the sources of agreement and discrepancy, and use this analysis to refine the computational model. This iterative process is the essence of robust cross-validation.[1]

cluster_2 Iterative Refinement Loop Pred Computational Prediction DFT Model (gas phase) Comp Compare & Analyze Pred:p->Comp Predicted Data Exp Experimental Result NMR, IR, etc. (solution/solid) Exp:e->Comp Empirical Data Comp->Exp Model Validated Refine Refine Model Add solvent effects, Use higher basis set Comp->Refine Discrepancy > Threshold Refine:r->Pred:p Improved Model

Caption: The iterative loop of prediction, experimentation, and model refinement.

Comparative Analysis: In Silico vs. In Vitro
ParameterComputational Prediction (Conformer A)Experimental ResultDiscrepancyAnalysis
Conformation Twist-chair (eq-Me) is lowest energyTwist-chair (eq-Me)NoneExcellent agreement. Both theory and experiment indicate the same preferred conformation, validating the chosen computational level for predicting stereochemical preferences.
¹³C Shift (C-OH) ~78 ppm78.5 ppm~0.6%High concordance. The small deviation is well within the expected accuracy for GIAO calculations at this level of theory.
¹³C Shift (C=O) ~180 ppm180.2 ppm~0.1%Excellent agreement. Carbonyl shifts are often predicted with high accuracy.
IR Freq. (C=O) ~1725 cm⁻¹1718 cm⁻¹~0.4%Good agreement. The calculation was for a gas-phase monomer, while the experiment was on a solid-state sample where intermolecular hydrogen bonding can occur. This bonding typically lowers the C=O stretching frequency, which is consistent with the observed result.
Discrepancy Deep Dive & Model Refinement

The primary source of minor discrepancies often lies in the environmental conditions being modeled. The initial DFT calculations were performed in the "gas phase" to model an isolated molecule. However, experimental measurements are conducted in solution (NMR) or the solid state (IR).

  • Refinement Strategy: To improve the model's predictive power, the calculations can be re-run using a Polarizable Continuum Model (PCM) that simulates the bulk properties of the NMR solvent (e.g., chloroform). This often yields more accurate chemical shift predictions. For IR, modeling an intermolecularly hydrogen-bonded dimer would provide a more realistic comparison to the solid-state measurement.

This iterative refinement—using experimental data to diagnose the limitations of a computational model and subsequently improving it—is the hallmark of a self-validating and trustworthy scientific process.[1]

Conclusion and Best Practices

The cross-validation of computational and experimental data for 1-Hydroxy-4-methylcycloheptane-1-carboxylic acid demonstrates a powerful paradigm for modern chemical research. Our case study shows that well-chosen computational methods can accurately predict the ground-state conformation and provide semi-quantitative estimates of spectroscopic properties. The experimental results serve as the ultimate arbiter, confirming these predictions and highlighting areas where the computational model can be refined.

For researchers and drug developers, the key takeaways are:

  • Integrate Early: Employ computational modeling at the outset of a project to guide experimental design.

  • Choose Appropriate Theory: Select computational methods that are suited to the problem; use faster, broader methods for initial exploration and higher-level theory for refinement.[4]

  • Acknowledge Limitations: Understand the intrinsic limitations of both computational (e.g., gas phase vs. solution) and experimental (e.g., purity, resolution) techniques.

  • Embrace the Loop: Use discrepancies not as failures, but as opportunities to build more sophisticated and accurate predictive models.

By rigorously applying this integrated, iterative approach, we can accelerate the discovery and development of new molecular entities with greater confidence and efficiency.

References

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